Product packaging for calcium;magnesium;silicate(Cat. No.:CAS No. 13813-64-4)

calcium;magnesium;silicate

Cat. No.: B12647643
CAS No.: 13813-64-4
M. Wt: 156.47 g/mol
InChI Key: FGZBFIYFJUAETR-UHFFFAOYSA-N
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Description

Scope and Significance in Scientific Research

The study of calcium magnesium silicate (B1173343) systems is of considerable importance across multiple scientific fields. In materials science, these ceramics are investigated for their potential in biomedical applications, particularly in bone tissue engineering, due to their biocompatibility and bioactivity. mdpi.comnih.govnih.gov The release of calcium, magnesium, and silicon ions from these materials can stimulate bone growth and regeneration. nih.govnih.govmdpi.com Geologically, these minerals are fundamental components of the Earth's crust and upper mantle, and their study provides insights into petrologic processes and the planet's composition. researchgate.net Furthermore, their thermochemical properties are crucial in understanding the degradation of thermal and environmental barrier coatings in high-temperature applications like gas turbines. nasa.gov The versatility of these systems, allowing for tailored chemical compositions and structures, makes them a continuous subject of intensive research. nih.gov

Overview of Key Calcium Magnesium Silicate Mineral Phases

The calcium magnesium silicate family encompasses several key mineral phases, each with a unique crystal structure and set of properties that dictate its scientific relevance.

Diopside (B82245) is a prominent member of the clinopyroxene subgroup of minerals. mindat.org As a significant mineral in the Earth's upper mantle, understanding the elastic properties of diopside under high pressure and temperature is essential for interpreting seismic data and modeling the Earth's interior. researchgate.net Diopside and other clinopyroxenes have been the subject of numerous high-pressure single-crystal X-ray diffraction studies to understand their compressibilities and phase transitions. arizona.edu In materials science, diopside is explored for its potential in creating bioactive composites for bone regeneration. semanticscholar.org Research has also focused on the synthesis of diopside-based glasses and their elastic properties. scirp.org

Akermanite belongs to the melilite group of sorosilicates and is characterized by its tetragonal crystal system. wikipedia.orgmindat.org It is often found in contact metamorphic rocks formed from siliceous limestones and dolomites. wikipedia.orgarizona.edu In the realm of materials science, akermanite is recognized as a bioactive ceramic. tandfonline.com Its ability to support the formation of a bone-like apatite layer makes it a promising material for bone tissue engineering applications. semanticscholar.org Studies have investigated various synthesis methods for akermanite, including sol-gel and combustion techniques, to produce it in forms suitable for biomedical use. mdpi.comtandfonline.com

Merwinite is another significant calcium magnesium silicate that has garnered attention for its potential as a bioactive material. researchgate.net It has been shown to possess suitable mechanical properties and biocompatibility for applications in bone repair. researchgate.netresearchgate.net Research indicates that merwinite can enhance the proliferation of bone cells (osteoblasts) and promote bone regeneration. researchgate.net Its structure allows for the accommodation of various other elements, making it a subject of interest in geophysical studies as a potential host for trace elements in the Earth's upper mantle. msu.ru

Bredigite is a calcium-silicate bioceramic with an orthorhombic crystal structure. jourcc.com It is noted for its bioactivity, including the ability to induce the formation of hydroxyapatite (B223615) in simulated body fluid and stimulate the proliferation of osteoblasts. nih.govnih.gov These properties make bredigite a promising candidate for orthopedic and dental implants. jourcc.com Research has focused on synthesizing bredigite powders and scaffolds and evaluating their performance in in-vitro settings for bone tissue engineering. nih.govnih.gov Studies have also explored the creation of bredigite coatings and composites to enhance the bioactivity of other materials. jourcc.commui.ac.ir

Monticellite is a member of the olivine (B12688019) group of silicate minerals. google.com It has been investigated for its bioactive properties and potential use in biomedical applications, particularly in composites with other materials like hydroxyapatite. nih.gov Research has demonstrated that monticellite-based ceramics can support cell adhesion and enhance alkaline phosphatase activity, indicating good cytocompatibility. nih.gov The synthesis of monticellite has been achieved through various methods, including solid-state reactions using industrial byproducts, highlighting a cost-effective and environmentally friendly production route. elsevier.es High-pressure studies on monticellite contribute to our understanding of its crystal chemistry and behavior under conditions relevant to the Earth's mantle. geoscienceworld.org

Other Relevant Minerals and Solid Solutions within the CaO-MgO-SiO2 System

The CaO-MgO-SiO2 system is characterized by the formation of several key minerals and extensive solid solutions. A solid solution is a mineral in which one or more types of atoms can be substituted for others in the crystal lattice without fundamentally changing the mineral's structure. This phenomenon is common in calcium magnesium silicates due to the similar ionic sizes and charges of Ca²⁺, Mg²⁺, and Fe²⁺.

Diopside (CaMgSi₂O₆) Diopside is a common rock-forming mineral and a member of the pyroxene (B1172478) group. iycr2014.org It crystallizes in the monoclinic system and typically forms as prismatic crystals. mindat.org Diopside is a key component of many mafic and ultramafic igneous rocks, such as peridotite and pyroxenite, and is also found in metamorphic rocks like marble. iycr2014.orgyale.edu It forms a complete solid solution series with hedenbergite (CaFeSi₂O₆). alexstrekeisen.it The structure of diopside consists of single chains of silica (B1680970) tetrahedra linked together by calcium and magnesium ions. carleton.edu

Table 1: Properties of Diopside
PropertyValue
Chemical FormulaCaMgSi₂O₆ mindat.org
Crystal SystemMonoclinic mindat.org
ColorLight to dark green, blue, brown, colorless, white, grey mindat.org
Hardness (Mohs)5.5 - 6.5 mindat.org
Density (g/cm³)3.22 - 3.38 mindat.org
CleavageDistinct on {110} mindat.org

Monticellite (CaMgSiO₄) Monticellite is a member of the olivine group of minerals. alexstrekeisen.itbritannica.com It was discovered in 1831 on Mount Vesuvius and named after Italian mineralogist Teodoro Monticelli. alexstrekeisen.itmindat.org It has an orthorhombic crystal structure and is typically found in contact metamorphosed siliceous dolomites and limestones. alexstrekeisen.itbritannica.comhandbookofmineralogy.org Monticellite forms a solid solution series with kirschsteinite (CaFeSiO₄). alexstrekeisen.itwikipedia.org Its structure is similar to other olivines, consisting of isolated silica tetrahedra linked by cations; calcium ions preferentially occupy the M2 site while magnesium occupies the M1 site. alexstrekeisen.itbritannica.com

Table 2: Properties of Monticellite
PropertyValue
Chemical FormulaCaMgSiO₄ mindat.org
Crystal SystemOrthorhombic mindat.org
ColorColorless, grey, or greenish mindat.org
Hardness (Mohs)5 - 5.5 mindat.org
Density (g/cm³)3.03 - 3.27 mindat.org
LustreVitreous, Resinous mindat.org

Åkermanite (Ca₂MgSi₂O₇) Åkermanite belongs to the melilite group and has a tetragonal crystal system. mindat.orgwikipedia.org It is a sorosilicate, meaning it has double silica tetrahedra that share an oxygen atom. researchgate.net This mineral is typically found in rocks formed by high-temperature contact metamorphism of siliceous limestones and dolomites. wikipedia.org Åkermanite forms a solid solution with gehlenite (Ca₂Al[AlSiO₇]). wikipedia.orgmdpi.com It was first described from furnace slags and named in honor of Swedish metallurgist Anders Richard Åkerman. mindat.org

Table 3: Properties of Åkermanite
PropertyValue
Chemical FormulaCa₂Mg[Si₂O₇] mindat.org
Crystal SystemTetragonal mindat.org
ColorColorless, yellowish gray, green, brown mindat.org
Hardness (Mohs)5 - 6 mindat.org
Density (g/cm³)2.944 mindat.org
CleavageDistinct on {001}, poor on {110} mindat.org

Merwinite (Ca₃Mg(SiO₄)₂) Merwinite is a rare mineral found in high-temperature contact metamorphic zones, particularly in siliceous dolomitic limestones. ontosight.aiarizona.edu It was named for Herbert Eugene Merwin, a petrologist at the Carnegie Institute. arizona.edumindat.org Merwinite has a monoclinic crystal structure composed of isolated silicate tetrahedra linked by calcium and magnesium ions. ontosight.aigeoscienceworld.org The structure is notably dense, with magnesium octahedra linked at every corner by silicate tetrahedra. researchgate.netgeoscienceworld.org Due to the specific high-temperature and low-pressure conditions required for its formation, it is much rarer than other calcium magnesium silicates. ontosight.aimindat.org

Table 4: Properties of Merwinite
PropertyValue
Chemical FormulaCa₃Mg(SiO₄)₂ mindat.org
Crystal SystemMonoclinic mindat.org
ColorWhite, colorless, light green mindat.org
Hardness (Mohs)~6 ontosight.ai
Density (g/cm³)3.15 - 3.32 mindat.org
LustreVitreous, Greasy mindat.org

Other Solid Solutions The CaO-MgO-SiO₂ system is notable for the complex solid solutions that form between its constituent minerals. researchgate.net

Forsterite-Diopside System : The join between forsterite (Mg₂SiO₄) and diopside is not perfectly binary, as both minerals form solid solutions containing small amounts of the other components at high temperatures. minsocam.orgyale.edu

Wollastonite-Enstatite-Ferrosilite : Pyroxene compositions are often represented on this ternary diagram, known as the pyroxene quadrilateral. alexstrekeisen.itbritannica.com It illustrates the solid solution relationships between calcium-poor orthopyroxenes (enstatite-ferrosilite series) and calcium-rich clinopyroxenes (diopside-hedenbergite series). alexstrekeisen.it

Pyroxene Miscibility : At high temperatures, pyroxenes can have a wide range of intermediate compositions. However, as they cool, they often unmix, leading to a phenomenon known as exsolution, where two distinct pyroxene phases coexist within a single original crystal. libretexts.org The study of these miscibility gaps serves as a geothermometer to determine the cooling history of rocks. libretexts.orggeoscienceworld.org

Historical Development of Calcium Magnesium Silicate Research

The scientific investigation of calcium magnesium silicates has evolved over two centuries, from early mineralogical descriptions to advanced crystallographic and high-pressure experimental studies.

Early Mineralogy : The study began with the discovery and naming of minerals. Monticellite was one of the first to be formally described in 1831 by H.J. Brooke, who named it in honor of Teodoro Monticelli for his work on the mineralogy of Mount Vesuvius. alexstrekeisen.itmindat.org Merwinite was identified much later, named in 1921 by E.S. Larsen and W.F. Foshag for H.E. Merwin of the Carnegie Institute. arizona.edu

Foundations of Experimental Petrology : The early 20th century marked a turning point with the work of Norman L. Bowen at the Geophysical Laboratory of the Carnegie Institution of Washington. Bowen's 1914 publication on the ternary system diopside-forsterite-silica was a landmark study. ajsonline.org Using the "quenching method," he systematically determined the liquidus relations in this system, providing a fundamental framework for understanding the crystallization of basaltic magmas. minsocam.orgajsonline.org His work demonstrated the simple eutectic relationship in the diopside-silica system and the more complex relationships involving forsterite. ajsonline.org These early experimental studies laid the groundwork for modern igneous petrology. msaweb.orgspringerprofessional.de

Structural Crystallography : A major advance came in 1928 when B.E. Warren and W.L. Bragg solved the crystal structure of diopside. iycr2014.org This was a significant achievement because it was the first crystal structure determined by analyzing the intensity variations in an X-ray diffraction pattern, a method that became the foundation for all subsequent crystal structure analysis. iycr2014.org Prior to this, simpler structures were solved based only on the positions of diffraction peaks. iycr2014.org

Modern Research : Contemporary research has expanded to investigate these systems under extreme conditions. Piston-cylinder apparatus and diamond anvil cells are used to study phase relationships at high pressures and temperatures, simulating conditions within the Earth's mantle. fiu.eduarizona.edu Studies have precisely determined the solid solution limits between pyroxenes at various pressures, refining their use as geothermometers. geoscienceworld.org Research on the broader CaO-MgO-Al₂O₃-SiO₂ (CMAS) system continues to model the generation and crystallization of basaltic magmas at various depths. oup.comoup.com Furthermore, the unique properties of these materials have led to their synthesis via methods like sol-gel for applications in advanced ceramics and biomaterials. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaMgO4Si B12647643 calcium;magnesium;silicate CAS No. 13813-64-4

Properties

CAS No.

13813-64-4

Molecular Formula

CaMgO4Si

Molecular Weight

156.47 g/mol

IUPAC Name

calcium;magnesium;silicate

InChI

InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

FGZBFIYFJUAETR-UHFFFAOYSA-N

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2]

Origin of Product

United States

Advanced Synthesis Methodologies for Calcium Magnesium Silicates

Sol-Gel Synthesis Approaches

The sol-gel method is a versatile wet-chemical technique used for fabricating ceramic materials from small molecules. wikipedia.org This process involves the transition of a solution (sol) into a gel-like network containing both a liquid and a solid phase. wikipedia.org The sol-gel technique offers several advantages, including the ability to achieve high product homogeneity at lower temperatures and excellent control over the material's morphology. mdpi.com

Precursor Selection and Solution Chemistry Control

The selection of precursors is a critical first step in the sol-gel synthesis of calcium magnesium silicates, as it significantly influences the final product's structure and composition. rsc.org Common precursors include metal alkoxides and metal chlorides. wikipedia.org For calcium magnesium silicates, tetraethyl orthosilicate (TEOS) is a widely used source for silica (B1680970), while calcium nitrate (B79036) and magnesium nitrate are typically employed as the sources for calcium and magnesium cations, respectively. mdpi.comsemanticscholar.org The use of nitrate salts is advantageous as they can also act as an oxidizing agent during subsequent combustion steps in some variations of the sol-gel method. tandfonline.com

Control of the solution chemistry, particularly the pH, is essential for managing the hydrolysis and polycondensation reactions that form the gel network. wikipedia.orgresearchgate.net The process generally begins with the hydrolysis of the silicon alkoxide precursor, such as TEOS. wikipedia.org This reaction is often catalyzed by an acid, such as nitric acid, which also helps to maintain a low pH. tandfonline.comusra.edu An acidic environment (pH < 6) tends to result in a uniform and weakly cross-linked gel structure. substech.com The pH adjustment is a key step to achieve a homogeneous and stable solution that will undergo the subsequent hydrolysis and gelation processes. mdpi.com For instance, in the synthesis of specific calcium magnesium silicate (B1173343) phases like diopside (B82245), akermanite, and merwinite, the pH of the initial solution is stabilized around 2 with nitric acid. mdpi.com

PrecursorIon Source ForTypical Form
Tetraethyl orthosilicate (TEOS)SiliconLiquid alkoxide
Calcium nitrate (Ca(NO₃)₂)CalciumSolid salt
Magnesium nitrate (Mg(NO₃)₂)MagnesiumSolid salt
Eggshell (biowaste)CalciumSolid

This table outlines common precursors used in the sol-gel synthesis of calcium magnesium silicates.

Gelation and Aging Mechanisms

Following the initial hydrolysis and polycondensation of the precursors, the solution evolves into a sol, which is a stable dispersion of colloidal particles. wiley-vch.de Gelation is the process where these sol particles link together to form a three-dimensional, continuous solid network that entraps the solvent. wiley-vch.de This transition from a sol to a gel can be influenced by factors such as temperature and pH. jst.go.jp

Once the gel is formed, it is typically subjected to an aging process. During aging, the polycondensation reactions continue, leading to a strengthening of the gel network. substech.com This process also involves the contraction of the gel matrix, which results in the expulsion of the solvent from the pores. substech.com For example, a common procedure involves maintaining the final solution at 60°C for 12 hours to facilitate both gelation and aging. mdpi.com The aging step is crucial for developing a dense gel structure. tandfonline.com

Thermal Treatment and Calcination Protocols for Phase Formation

After aging and drying, the gel is subjected to thermal treatment, specifically calcination, to remove residual organic compounds and nitrates and to induce crystallization of the desired calcium magnesium silicate phases. mdpi.comnih.gov The calcination temperature and duration are critical parameters that determine the final crystalline structure of the material.

Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are often used to determine the appropriate calcination temperatures. usra.edu For instance, dehydration typically occurs between 50-200°C, while the decomposition of nitrates happens at around 400°C. usra.edu The crystallization of the silicate phases begins at higher temperatures.

Research has shown that different phases of calcium magnesium silicate can be obtained by varying the calcination temperature. For example, a study on the synthesis of akermanite (Ca₂MgSi₂O₇) showed that at 900°C, akermanite was the major phase, with merwinite (Ca₃MgSi₂O₈) and diopside (CaMgSi₂O₆) as secondary phases. tandfonline.com As the temperature was increased to 1200°C, the diopside phase disappeared, and akermanite became the predominant phase. tandfonline.com In another study, powders calcined at 600°C were in an early stage of crystallization, while further heat treatment at 800°C, 1000°C, and 1300°C led to the formation of distinct phase compositions. nih.gov Specifically, heating at 800°C promoted the crystallization of diopside, akermanite, and merwinite. nih.gov

Calcination Temperature (°C)Resulting PhasesReference
600Incipient crystallization, primarily dicalcium silicate nih.gov
800Diopside, Akermanite, Merwinite nih.gov
900Akermanite (major), Merwinite, Diopside tandfonline.com
1200Akermanite (major), Merwinite (minor) tandfonline.com

This table illustrates the effect of calcination temperature on the resulting crystalline phases of calcium magnesium silicates.

Nanostructure and Morphological Control in Sol-Gel Derived Materials

A significant advantage of the sol-gel method is the ability to control the nanostructure and morphology of the resulting materials. mdpi.com The nanoporous structure of sol-gel derived materials is typically formed by the interstitial spaces between nanoparticles. rsc.org

The process begins with the formation of nanoparticles, which then agglomerate during gelation. rsc.org The size of these particles can be influenced by the synthesis parameters. For example, diopside powder synthesized via the sol-gel method followed by calcination at 950°C was found to consist of particles ranging from 22 to 38 nm. mdpi.com Similarly, merwinite prepared by the same technique had particle dimensions between 25 nm and 3.5 µm depending on the calcination temperature. mdpi.com

The sol-gel method can produce materials with a fluffy structure composed of nanoclusters, resulting in high open porosity. usra.edu The pore diameter can be less than 50 nm, with cluster sizes around 100-150 nm. usra.edu This tailorable nanoporosity enhances the material's surface area, which can be beneficial for various applications. rsc.org

Solid-State Reaction and Sintering Techniques

The solid-state reaction method is a conventional and straightforward technique for synthesizing ceramic powders. researchgate.net This method involves the direct reaction of solid starting materials at high temperatures. researchgate.net

Powder Preparation and Homogenization Strategies

The initial step in the solid-state synthesis of calcium magnesium silicates is the preparation and homogenization of the precursor powders. The choice of raw materials can include both high-purity chemical reagents and natural or waste materials. For instance, a greener synthesis approach has utilized biowastes such as cockleshells as a source of calcium, dolomite for magnesium, and rice husk ash for silicon. researchgate.net

Sintering Conditions and Temperature Optimization for Crystalline Phase Development

The formation of specific crystalline phases of calcium magnesium silicates via solid-state synthesis is critically dependent on precise control of sintering conditions, with temperature being a primary determinant. Optimization of the sintering temperature is essential for guiding the development of the desired crystal structure and ensuring the purity of the resulting silicate phase.

In the solid-state synthesis of diopside (CaMgSi₂O₆), a prominent member of the calcium magnesium silicate family, the role of temperature in crystallization is well-documented. Utilizing precursors such as silica fume, magnesium oxide, and calcium carbonate, research indicates that the initial formation of diopside commences at approximately 900°C. However, to achieve a highly crystalline, single-phase diopside, elevated temperatures are required. Optimal crystallization is typically observed within the temperature range of 1250°C to 1350°C. Sintering within this window for an adequate duration allows for the complete reaction of the precursor materials and the formation of a well-defined diopside crystalline lattice.

The influence of temperature extends to the synthesis of other calcium magnesium silicate phases, including akermanite (Ca₂MgSi₂O₇) and merwinite (Ca₃Mg(SiO₄)₂). For example, the synthesis of akermanite from precursors like talc, calcium carbonate, and silica generally necessitates temperatures between 1200°C and 1300°C to achieve complete phase formation. The exact temperature within this range can influence not only the primary crystalline phase but also the presence and proportion of minor secondary phases.

The optimization of sintering temperatures is frequently guided by thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). These methods are instrumental in identifying the temperatures at which key transformations occur, including the decomposition of precursors and the nucleation of new crystalline phases. Subsequent analysis using X-ray Diffraction (XRD) is employed to confirm the identity and purity of the crystalline phases present at various sintering temperatures, enabling the precise determination of optimal synthesis conditions.

Crystalline PhasePrecursorsSintering Temperature Range (°C)
Diopside (CaMgSi₂O₆)Silica fume, Magnesium oxide, Calcium carbonate1250 - 1350
Akermanite (Ca₂MgSi₂O₇)Talc, Calcium carbonate, Silica1200 - 1300

Reaction Pathway Analysis in Solid-State Synthesis of Calcium Magnesium Silicates

The solid-state synthesis of calcium magnesium silicates is a complex process that proceeds through a series of intermediate reactions rather than a direct conversion of reactants to final products. A thorough understanding of the reaction pathway is crucial for controlling the final phase composition and tailoring the properties of the synthesized material.

In the synthesis of diopside (CaMgSi₂O₆) from a mixture of calcium carbonate (CaCO₃), magnesium oxide (MgO), and silicon dioxide (SiO₂), the reaction sequence is initiated by the thermal decomposition of calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂) at temperatures exceeding 600°C. Following this initial step, a series of intermediate calcium and magnesium silicate phases are formed.

At intermediate temperatures, typically between 800°C and 900°C, the formation of phases such as bredigite (Ca₇Mg(SiO₄)₄) and merwinite (Ca₃Mg(SiO₄)₂) can be observed. As the temperature is increased, these intermediate phases react with the available silica to form akermanite (Ca₂MgSi₂O₇). Finally, at temperatures generally above 1000°C, akermanite reacts with the remaining silica to yield the stable, final diopside phase.

The reaction pathway can be outlined as follows:

CaCO₃ → CaO + CO₂

CaO + MgO + SiO₂ → Ca₃Mg(SiO₄)₂ (Merwinite) and other intermediate silicates

Ca₃Mg(SiO₄)₂ + SiO₂ → Ca₂MgSi₂O₇ (Akermanite)

Ca₂MgSi₂O₇ + SiO₂ → 2CaMgSi₂O₆ (Diopside)

The specific intermediate phases that form and the temperatures at which they appear can be influenced by several factors, including the reactivity of the starting materials, the applied heating rate, and the particle size of the reactants. Advanced analytical techniques such as in-situ high-temperature X-ray diffraction are invaluable for the real-time study of these complex reaction pathways.

Hydrothermal Synthesis Techniques

High-Pressure and High-Temperature Conditions in Hydrothermal Environments

Hydrothermal synthesis presents a viable alternative to solid-state reaction methods for the production of well-crystallized calcium magnesium silicates, often at significantly lower temperatures. This technique involves chemical reactions that occur in aqueous solutions under conditions of elevated temperature and pressure.

For the synthesis of diopside, hydrothermal conditions typically involve temperatures ranging from 200°C to 500°C and pressures from a few megapascals (MPa) to several hundred MPa. The application of high pressure is essential to maintain water in its liquid or supercritical state, which enhances the solubility of the silicate precursors and facilitates the reaction and subsequent crystallization.

The specific temperature and pressure conditions employed have a profound impact on the resulting crystalline phase and morphology of the synthesized material. For example, research has demonstrated that single-phase, crystalline diopside can be successfully synthesized hydrothermally at temperatures as low as 400°C. The pressure applied during the synthesis process can influence the reaction kinetics and the degree of crystallinity of the final product, with higher pressures generally leading to accelerated reaction rates and improved crystalline quality.

Role of Mineralizers and Reaction Media on Crystalline Phase Control

In the context of hydrothermal synthesis, mineralizers are chemical additives that are introduced to the reaction medium to increase the solubility of the reactants and facilitate the transport of ions. This, in turn, promotes the crystallization of the desired solid phase. The selection of an appropriate mineralizer and the nature of the reaction medium are critical parameters for controlling the crystalline phase of the synthesized calcium magnesium silicate.

Common mineralizers used in the hydrothermal synthesis of silicates include hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), and salts, such as sodium fluoride (B91410) (NaF) and potassium fluoride (KF). The concentration and type of mineralizer can significantly influence the reaction pathway and the final product. For instance, in the synthesis of diopside, the addition of a mineralizer like NaOH can effectively lower the required synthesis temperature and reduce the reaction time by increasing the dissolution rate of the silica precursor.

The pH of the reaction medium, which is often controlled by the addition of mineralizers, is another crucial factor. Different silicate phases exhibit stability under different pH conditions. By carefully controlling the pH of the synthesis environment, it is possible to selectively crystallize a specific calcium magnesium silicate phase. For example, a more alkaline environment may favor the formation of one silicate phase over another. The reaction medium itself, which is typically water, can also be modified with the addition of organic solvents to alter the solubility of the reactants and modify the reaction kinetics.

Melt Crystallization and Glass-Ceramic Processing

Controlled Crystallization from Amorphous Glassy Precursors

The glass-ceramic processing route is a versatile method for producing dense, fine-grained calcium magnesium silicate materials with tailored microstructures and properties. This technique involves the initial melting of precursor materials to form a homogeneous glass, followed by a controlled heat treatment to induce crystallization.

The first step in this process is the formation of an amorphous glass by melting a mixture of the constituent oxides (CaO, MgO, and SiO₂) at high temperatures, typically exceeding 1400°C. The resulting molten liquid is then rapidly quenched to prevent the formation of crystalline structures, resulting in a glassy, non-crystalline solid.

The subsequent and most critical stage is the controlled crystallization of this amorphous glass precursor. This is achieved through a precisely designed heat treatment schedule. The glass is first heated to a specific nucleation temperature, which promotes the formation of a high density of crystal nuclei throughout the material. Following the nucleation stage, the temperature is increased to a higher growth temperature, which allows these nuclei to grow into well-defined crystals within the residual glassy matrix.

Differential thermal analysis (DTA) is frequently used to identify the optimal nucleation and crystallization temperatures for a given glass composition. The resulting crystalline phases and microstructure of the glass-ceramic are then characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Nucleation and Crystal Growth Kinetics in Calcium Magnesium Silicate Glasses

The transformation of an amorphous calcium magnesium silicate glass into a crystalline glass-ceramic is governed by the fundamental processes of nucleation and crystal growth. ujees.com.ng This crystallization is achieved through a precisely controlled heat treatment schedule designed to first induce the formation of nuclei and then facilitate their growth into crystals. ujees.com.ng The study of the kinetics of these processes is crucial for tailoring the microstructure and, consequently, the properties of the final material.

Differential Thermal Analysis (DTA) is a key technique for evaluating the crystallization kinetics of these glasses. nasa.gov In studies on calcium-magnesium aluminosilicate (CMAS) glass powders, DTA thermograms have revealed two distinct exothermic peaks, which indicate the precipitation of likely two different crystalline phases. nasa.gov The first peak occurs at approximately 840 to 930 °C, and the second appears between 901 and 1024 °C. nasa.gov The kinetics of these transformations can be quantified by determining the activation energies for crystallization. For the CMAS glass powder, the activation energies for the first and second crystallization events were calculated to be 263 and 294 kJ/mol, respectively. nasa.gov

The crystallization mechanism can differ between powdered and bulk glass samples. For bulk CMAS glass, DTA scans typically show only one clear exothermic peak, occurring at a higher temperature range of approximately 1054 to 1167 °C. nasa.gov This shift to higher temperatures for the bulk material suggests that the crystallization is likely dominated by a surface-nucleated mechanism. nasa.gov Understanding these kinetic parameters allows for the design of specific heat treatment schedules, such as double-stage processes with distinct temperatures for nucleation and crystal growth, to achieve desired crystalline phases and microstructures. ujees.com.ng

ParameterFirst Exothermic Peak (Powder)Second Exothermic Peak (Powder)Exothermic Peak (Bulk)
Temperature Range (°C)840 - 930901 - 10241054 - 1167
Activation Energy (kJ/mol)263294Not specified
Frequency Factor (s⁻¹)4.87 x 10⁸1.29 x 10¹⁰Not specified
Suggested MechanismVolume NucleationVolume NucleationSurface Nucleation

Data derived from studies on Calcium-Magnesium Aluminosilicate (CMAS) glass. nasa.gov

Influence of Minor Element Additions (e.g., Al₂O₃, Nd₂O₃) on Crystallization Pathways

The crystallization behavior and final properties of calcium magnesium silicate glass-ceramics can be significantly altered by the intentional addition of minor elements or nucleating agents. ujees.com.ng These additions can influence the nucleation rate, crystal growth rate, and the specific crystalline phases that form during heat treatment. ujees.com.ng

For instance, the addition of aluminum oxide (Al₂O₃) to calcium silicate can alter the resulting phases and improve mechanical properties. In one study, adding Al₂O₃ to α-calcium silicate and sintering at 1250°C resulted in a reaction that formed alumina-rich calcium aluminates. nih.gov An addition of 15 wt% Al₂O₃ was found to significantly improve both the hardness and fracture toughness of the final ceramic composite. nih.gov

Other metallic oxides are commonly used as nucleating agents to enhance the precipitation of crystalline phases. ujees.com.ng The addition of manganese dioxide (MnO₂) to calcium silicate glass-ceramics, for example, acts as a structural network modifier. researchgate.net This addition can cause shifts in the stretching and bending vibrations of the O-Si-O bonds and lead to improved mechanical, magnetic, and optical properties in the material. researchgate.net The choice of additive is therefore a critical parameter for designing glass-ceramics with specific functionalities. While not a calcium magnesium silicate, studies on other systems show that minor additions can have a profound effect; for example, adding Zirconium (Zr) to certain metallic glasses favors the crystallization of one phase, while adding Molybdenum (Mo) favors another, thereby altering the glass-forming ability of the alloy. mdpi.com

AdditiveBase MaterialEffect on Crystallization/PhasesImpact on Properties
Aluminum Oxide (Al₂O₃)α-Calcium SilicateReacts to form alumina-rich calcium aluminates. nih.govImproved hardness and fracture toughness. nih.gov
Manganese Dioxide (MnO₂)Calcium Silicate Glass-CeramicActs as a structural network modifier. researchgate.netImproved mechanical, magnetic, and optical properties. researchgate.net

Emerging and Hybrid Synthesis Strategies (e.g., Mechanical Milling, Co-precipitation)

Beyond traditional solid-state reaction and sol-gel methods, several emerging and hybrid synthesis strategies are being developed to produce calcium magnesium silicate powders with controlled characteristics. mdpi.comresearchgate.net These methods offer advantages such as simpler techniques, lower energy consumption, and the ability to produce materials with unique properties. google.com

Mechanical Milling Mechanical milling, or mechanochemical synthesis, is a technique that uses high-energy collisions between milling balls and powder particles to induce chemical reactions and microstructural changes. uthm.edu.my This method can significantly impact the particle size, surface area, and phase composition of the resulting ceramic. uthm.edu.my For example, in the CaO-MgO-Al₂O₃-SiO₂ system, increasing the wet milling time from 30 minutes to 2 hours was shown to affect the particle size and lead to an increase in the intensity of the akermanite-gehlenite phase after sintering. uthm.edu.my The milling medium also plays a crucial role; using different ratios of acetone and water as the liquid medium during ball milling of dicalcium silicate was found to alter the final particle size and agglomeration. nih.gov

Co-precipitation The co-precipitation approach is a wet-chemistry method that involves precipitating a solid from a solution containing the desired cations. mdpi.com This technique allows for the synthesis of materials under gentle and reproducible conditions. mdpi.com In the synthesis of magnesium silicates, using a micromixer for co-precipitation has shown that adjusting the synthesis pH can control the final Mg/Si ratio of the material. mdpi.com Higher pH levels lead to a higher Mg/Si ratio, which in turn affects the textural properties, such as the specific surface area of the resulting powder. mdpi.com This method has also been successfully used to synthesize nanoparticulate layer silicate minerals at low temperatures. goldschmidtabstracts.info

Hybrid Strategies Hybrid synthesis strategies combine elements of different methods or utilize unconventional precursors to create advanced materials. One such approach involves a mechanical-thermal-chemical composite activation treatment to synthesize calcium silicate hydrate and magnesium silicate hydrate from industrial waste like coal gangue. nih.gov Another innovative strategy uses biowaste, such as rice husks and eggshells, as source components in a solid-state synthesis to produce diopside (CaMgSi₂O₆) ceramics for hybrid implants. nih.gov These approaches highlight a move towards more sustainable and cost-effective production of functional calcium magnesium silicate materials.

Synthesis MethodKey Process ParametersAdvantagesResulting Material Characteristics
Mechanical MillingMilling time, milling medium (e.g., acetone/water ratio). uthm.edu.mynih.govCan increase surface reactivity; phase control through process parameters. uthm.edu.mynih.govControlled particle size and phase composition (e.g., increased akermanite-gehlenite phase with longer milling). uthm.edu.my
Co-precipitationpH of the solution, precursor concentration. mdpi.comGentle and reproducible conditions; low-temperature synthesis is possible. mdpi.comgoldschmidtabstracts.infoControl over elemental ratios (e.g., Mg/Si) and textural properties like surface area. mdpi.com
Hybrid (Biowaste Precursors)Solid-state reaction temperature, type of biowaste (e.g., rice husks, eggshells). nih.govSustainable, uses low-cost waste materials. nih.govProduces crystalline phases like diopside; can result in mesoporous materials. nih.gov

Characterization of Synthesized Calcium Magnesium Silicate Materials

X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of synthesized calcium magnesium silicates, providing definitive information on phase composition and crystalline structure. The diffraction pattern is a unique fingerprint of a crystalline solid, allowing for the identification of specific phases by comparing the observed peaks (in terms of 2θ angle and intensity) with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

Research on the synthesis of calcium magnesium silicates frequently reports the formation of various crystalline phases, including diopside (B82245) (CaMgSi₂O₆), akermanite (Ca₂MgSi₂O₇), and monticellite (CaMgSiO₄), depending on the precursor stoichiometry and thermal treatment conditions. ecn.nlresearchgate.net For instance, studies have shown that in the synthesis of akermanite, transient phases such as wollastonite, monticellite, and diopside can coexist at temperatures below 700°C. psu.edu As the calcination temperature increases, these intermediate phases react to form the desired primary phase. XRD analysis confirms that a single, pure akermanite phase is typically obtained at temperatures around 1100-1200°C. psu.eduwdcb.ru Similarly, the synthesis of pure monticellite phase has been confirmed via XRD at 1200°C. qasac-americas.org

The crystal system of each phase is a key piece of information derived from XRD data. Diopside is identified by its monoclinic crystal structure, akermanite by its tetragonal system, and monticellite by its orthorhombic system. researchgate.netresearchgate.net For detailed structural analysis, Rietveld refinement of the XRD data is often employed. This powerful method allows for the quantification of the weight fractions of different crystalline phases in a mixture and the determination of precise lattice parameters. ecn.nlrbcsjournal.org

Table 1: Crystallographic Data for Common Calcium Magnesium Silicate (B1173343) Phases

Phase Name Chemical Formula Crystal System Space Group JCPDS Card No.
Diopside CaMgSi₂O₆ Monoclinic C2/c 11-0654
Akermanite Ca₂MgSi₂O₇ Tetragonal P42₁m 35-0592
Monticellite CaMgSiO₄ Orthorhombic Pbnm 01-084-1321

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for probing the chemical bonds and functional groups within synthesized calcium magnesium silicates. The technique measures the absorption of infrared radiation by the material, which excites molecular vibrations. The resulting spectrum provides insights into the silicate network structure.

The most significant information from FTIR spectra of these materials comes from the vibrational modes of the silica (B1680970) (SiO₄) tetrahedra. The primary absorption bands are typically found in the 400-1200 cm⁻¹ region. thermofisher.com

Si-O-Si Asymmetric Stretching: Strong absorption bands in the range of 900-1100 cm⁻¹ are characteristic of the asymmetric stretching vibrations of Si-O bonds within the silicate tetrahedra. psu.edu The exact position of these peaks can indicate the degree of polymerization of the silicate network. For akermanite (Ca₂MgSi₂O₇), which contains discrete [Si₂O₇]⁶⁻ diorite groups, characteristic bands appear in this region. wdcb.ru

Si-O Symmetric Stretching: Bands in the 850-950 cm⁻¹ region can often be attributed to symmetric Si-O stretching vibrations.

O-Si-O Bending Modes: Absorption bands at lower wavenumbers, typically between 450 cm⁻¹ and 700 cm⁻¹, correspond to the bending vibrations of the O-Si-O linkages. psu.edu

For example, in synthesized akermanite, characteristic peaks have been identified at 472, 575, 640, 683, 854, 904, and 940 cm⁻¹, all corresponding to different vibrational modes of the Si-O and Si-O-Si bonds within the structure. wdcb.ru Similarly, the FTIR spectra of synthesized monticellite show characteristic peaks for the formation of the CaMgSiO₄ structure. nih.govfao.org The presence of other bands, such as those around 1419-1483 cm⁻¹ and 3439 cm⁻¹, can indicate the presence of carbonate groups (from precursors or atmospheric CO₂) and absorbed water, respectively. wdcb.ru

Table 2: Typical FTIR Absorption Bands for Synthesized Calcium Magnesium Silicates

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
3300 - 3500 O-H stretching (adsorbed water)
1630 - 1640 H-O-H bending (adsorbed water)
1410 - 1490 C-O stretching (carbonate groups)
900 - 1100 Si-O-Si asymmetric stretching
850 - 950 Si-O symmetric stretching
600 - 700 Si-O-Mg vibrations / Si-O-Si symmetric bending
450 - 600 O-Si-O bending modes

Thermal Analysis Techniques (DTA, DSC, TGA) for Thermal Transitions and Reaction Enthalpies

Thermal analysis techniques, including Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of precursor materials during the synthesis of calcium magnesium silicates. These methods track changes in a material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The resulting TGA curve provides quantitative information about various decomposition stages. For sol-gel derived precursors, several distinct weight loss stages are typically observed:

25-200°C: A significant mass loss attributed to the evaporation of physically adsorbed water and residual solvents like ethanol. qasac-americas.org This corresponds to an endothermic peak in the DTA/DSC curve. qasac-americas.orgnih.gov

200-400°C: Decomposition and removal of organic components from the gel network and chemically bound water. qasac-americas.org

400-650°C: Decomposition of nitrate (B79036) precursors (e.g., calcium nitrate, magnesium nitrate), releasing gaseous nitrogen oxides. psu.eduqasac-americas.org This stage is also associated with an endothermic process. qasac-americas.org

Above 650°C: A final, smaller mass loss due to dehydroxylation, where structural OH⁻ groups are removed from the silicate network. qasac-americas.org

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and an inert reference as they are heated. These techniques identify thermal events such as phase transitions, crystallization, and decomposition.

Endothermic Peaks: Indicate processes that absorb heat, such as dehydration and the decomposition of precursors (e.g., nitrates). qasac-americas.org

Exothermic Peaks: Indicate processes that release heat. A prominent exothermic peak is often observed at higher temperatures (e.g., 800-1000°C), which corresponds to the crystallization of the amorphous gel into the desired calcium magnesium silicate phase (e.g., diopside or akermanite). qasac-americas.orgnih.gov The temperature of this peak signifies the onset of crystallization. qasac-americas.org

Combined TG-DTA analysis allows for the direct correlation of mass loss events with specific thermal transitions, providing a comprehensive understanding of the synthesis process and helping to determine optimal calcination temperatures. qasac-americas.org

Electron Microscopy (SEM, TEM) and Spectroscopic Analysis (EDS/EDX) for Microstructure and Elemental Composition

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of synthesized calcium magnesium silicate powders.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. SEM analysis of synthesized calcium magnesium silicates reveals key morphological features such as particle size, shape, and the degree of agglomeration. For example, powders synthesized via sol-gel or combustion methods often consist of nanoparticles that form larger, porous agglomerates. fao.org The morphology can vary from irregular, rock-like structures for diopside to more rounded or porous networks for akermanite. nih.gov The appearance of these particles can change significantly with different synthesis parameters and subsequent thermal treatments.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the internal structure and the size and shape of individual nanoparticles. Studies have confirmed the synthesis of nanocrystalline akermanite with particle sizes around 35 nm using TEM. drawellanalytical.com

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM. It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the material. EDS analysis is routinely used to confirm the presence of the expected elements—calcium (Ca), magnesium (Mg), silicon (Si), and oxygen (O)—in the synthesized powders. It provides semi-quantitative data on the atomic and weight percentages of these elements, which can be used to verify that the elemental ratios are consistent with the targeted stoichiometry of the desired compound (e.g., CaMgSi₂O₆ for diopside). nih.gov

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, NMR Spectroscopy)

While XRD and FTIR provide fundamental structural and bonding information, advanced spectroscopic techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy offer a more detailed elucidation of the local atomic environment and vibrational properties of synthesized calcium magnesium silicates.

Raman Spectroscopy is a light scattering technique that is complementary to FTIR spectroscopy. It probes molecular vibrations and provides information about the structure of the silicate network. For orthosilicates like monticellite (containing isolated [SiO₄]⁴⁻ tetrahedra), the Raman spectra are dominated by the internal stretching and bending modes of the SiO₄ units. The most intense Raman bands for monticellite are observed in the 800-900 cm⁻¹ region and are assigned to the symmetric and asymmetric Si-O stretching vibrations. drawellanalytical.com Lower frequency bands correspond to SiO₄ rotational and translational modes, as well as cation-oxygen vibrations. qasac-americas.org Analysis of Raman spectra can reveal subtle changes in the silicate structure due to cation substitution or variations in synthesis conditions. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the local structural environment of silicon atoms. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the number and type of neighboring atoms. In clinopyroxenes like diopside, the ²⁹Si MAS NMR spectrum exhibits a single sharp peak, indicating a single, well-ordered environment for the silicon atoms. thermofisher.com This peak is assigned to a Q² silicate species (a silicon tetrahedron linked to two other tetrahedra) with zero next-nearest neighbor aluminum atoms, denoted as Si(0Al). thermofisher.com When substitutions occur, for example, aluminum replacing silicon in tetrahedral sites or magnesium in octahedral sites, new peaks appear in the spectrum at different chemical shifts. By analyzing the positions and intensities of these peaks, researchers can gain detailed insights into short-range cation ordering and disorder within the crystal lattice, information that is often difficult to obtain from diffraction methods alone. thermofisher.com

Elemental Quantification Methods (e.g., ICP-AES)

For accurate and precise determination of the elemental composition of synthesized calcium magnesium silicates, Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a widely used and reliable technique. While EDS provides a semi-quantitative overview, ICP-AES delivers robust quantitative data, which is crucial for confirming the final stoichiometry of the material.

The analysis first requires the complete dissolution of the solid silicate sample. This is a critical step, as silicates are often resistant to simple acid digestion. A common procedure involves microwave-assisted digestion in a closed vessel using a mixture of strong acids, typically hydrofluoric acid (HF) combined with nitric acid (HNO₃) and/or hydrochloric acid (HCl). qasac-americas.org The use of boric acid (H₃BO₃) is often necessary to complex the excess fluoride (B91410) ions after digestion and to prevent the loss of silicon as volatile silicon tetrafluoride (SiF₄), ensuring all silicon is retained in the solution for analysis. qasac-americas.org

Once the sample is in a stable aqueous solution, it is introduced into the high-temperature (6,000-10,000 K) argon plasma of the ICP-AES instrument. The intense heat excites the atoms of the constituent elements (Ca, Mg, Si), causing them to emit light at their characteristic wavelengths. The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of each element in the sample. By comparing these intensities to those of calibration standards with known concentrations, the precise weight percentage of calcium, magnesium, and silicon in the synthesized material can be determined. qasac-americas.orgthermofisher.com This quantitative data is essential for verifying that the synthesis has yielded a compound with the correct chemical formula.

Phase Equilibria, Stability, and Transformation in Calcium Magnesium Silicate Systems

Phase Diagrams of the CaO-MgO-SiO2 System

Phase diagrams are essential thermodynamic tools that map the equilibrium states of a material system as a function of temperature, pressure, and composition. For the calcium-magnesium-silicate system, these diagrams are fundamental to understanding the formation of various mineral phases in geological contexts and for controlling the microstructure of industrial materials like ceramics, glass-ceramics, and slags.

The ternary system CaO-MgO-SiO2 is a foundational model for many natural and synthetic materials. The phase diagram for this system delineates the primary crystallization fields for various silicate (B1173343) compounds. researchgate.netpnas.org Key phases that appear in this system include Diopside (B82245) (CaMgSi2O6), Forsterite (2MgO·SiO2), Pseudowollastonite (α-CaO·SiO2), and Tridymite (SiO2). pnas.orgsmith.edu The diagram is characterized by boundary lines that separate these fields and invariant points where multiple crystalline phases coexist in equilibrium with the liquid melt. researchgate.net For example, the composition of a slag in this system can determine whether it crystallizes into the pseudowollastonite region or another phase field upon cooling. researchgate.netresearchgate.net

In many practical applications, such as iron blast furnace slags, the system is more accurately described as the quaternary CaO-MgO-Al2O3-SiO2 (CMAS) system. mdpi.comresearchgate.net The addition of Al2O3 significantly complicates the phase relationships. To visualize this four-component system, pseudo-ternary diagrams are often constructed where the concentration of one component, such as Al2O3 or MgO, is held constant. mdpi.comscispace.com

For instance, in a pseudo-ternary diagram with a fixed Al2O3 content, the primary phase fields of key minerals relevant to slag performance can be mapped. mdpi.com Common primary phases in the CMAS system include Melilite (a solid solution of Akermanite, 2CaO·MgO·2SiO2, and Gehlenite, 2CaO·Al2O3·SiO2), Spinel (MgO·Al2O3), Merwinite (3CaO·MgO·2SiO2), Anorthite (CaO·Al2O3·2SiO2), and Dicalcium Silicate (Ca2SiO4). scispace.commdpi.comresearchgate.net The location of a slag's composition within these fields dictates its liquidus temperature—the temperature at which the first solid phase appears upon cooling—which is a critical parameter for smooth furnace operation. mdpi.comscispace.com Researchers use techniques like high-temperature equilibration and quenching followed by electron probe microanalysis to experimentally determine these phase diagrams. mdpi.comresearchgate.net

SystemKey Crystalline PhasesSignificanceReference
CaO-MgO-SiO₂ (Ternary)Diopside, Forsterite, Pseudowollastonite, Cristobalite, TridymiteFundamental system for ceramics and geology. pnas.org researchgate.netpnas.orgresearchgate.net
CaO-MgO-Al₂O₃-SiO₂ (Quaternary)Melilite (Akermanite-Gehlenite), Spinel, Merwinite, Anorthite, Dicalcium SilicateDescribes the composition and behavior of iron blast furnace slags. mdpi.comresearchgate.net scispace.commdpi.comresearchgate.net

The phase relationships within the calcium magnesium silicate system are significantly altered under conditions of high temperature and high pressure, which are relevant to the Earth's upper mantle. Experimental studies at pressures of several gigapascals (GPa) reveal the stability fields of dense mineral phases.

At a pressure of 3.0 GPa, which corresponds to the transition between spinel lherzolite and garnet lherzolite in the Earth's mantle, the liquidus phase relations in the CaO-MgO-Al2O3-SiO2 system show a large primary phase volume for garnet. oup.com This garnet field is bordered by other primary phases including forsterite, spinel, enstatite, diopside, and kyanite. oup.com Such studies indicate that at these high pressures, enstatite may form at temperatures above the solidus but then dissolve back into the melt before melting is complete. oup.com

In hydrous systems containing H2O and NaCl at high temperatures and pressures (500-900°C and 5 to 15 kbar), mineral stability is also affected. tandfonline.com At 500°C, phases like antigorite, brucite, and diopside are stable. As the temperature rises to 700°C, anthophyllite becomes stable, coexisting with tremolite. At even higher temperatures of 900°C, hydrated minerals are no longer stable, and diopside coexists with enstatite. tandfonline.com These transformations correspond well with metamorphic sequences observed in peridotite bodies in geological formations. tandfonline.com

Crystallization Kinetics and Mechanisms

Crystallization in the calcium magnesium silicate system is the process by which a disordered, amorphous glass transforms into an ordered, crystalline solid. rsc.org This transformation is governed by kinetics and involves the distinct stages of nucleation and crystal growth. Understanding these mechanisms is critical for producing glass-ceramics with tailored properties. ujees.com.ng

The formation of a glass-ceramic is achieved through a controlled heat treatment schedule designed to induce nucleation (the formation of stable crystal embryos) and subsequent crystal growth. ujees.com.ng Nucleation can be predominantly a surface phenomenon, where crystals initiate at the interface between the glass and the surrounding atmosphere, or it can occur throughout the bulk of the material. nasa.govresearchgate.net

The rate of nucleation and growth is highly dependent on temperature. For a specific glass in the 24 wt% MgO, 14 wt% CaO, 9 wt% Al2O3, and 53 wt% SiO2 system, the maximum nucleation rate was observed at 750°C. researchgate.net The crystal growth rate often increases linearly within a specific temperature range. In the same study, the size of diopside crystals increased linearly in the 860°–910°C range. researchgate.net

Glass SystemParameterFindingReference
MgO-CaO-Al₂O₃-SiO₂Max. Nucleation Temperature750°C researchgate.net
MgO-CaO-Al₂O₃-SiO₂Crystal Growth RangeLinear growth between 860°C and 910°C researchgate.net
MgO-CaO-Al₂O₃-SiO₂Activation Energy (E)589 kJ/mol researchgate.net
SiO₂-Al₂O₃-CaO-MgO-TiO₂Effect of TiO₂ on Activation Energy (E)E decreased from 301.96 kJ/mol to 222.56 kJ/mol with TiO₂ addition. mdpi.com

The transition from a disordered amorphous (glassy) state to a long-range ordered crystalline structure is a fundamental process in materials science. rsc.org In silicate systems, this transformation is driven by thermal energy supplied during heat treatment (calcination or annealing), which allows atoms and molecules to rearrange into a more stable, crystalline lattice. rsc.orgresearchgate.net

This transformation is often marked by observable changes in the material. For instance, magnesium-silicate precursors undergo an amorphous-to-crystalline transition during calcination, which is accompanied by particle aggregation and growth to minimize surface free energy. rsc.org In CMAS glass systems, samples heat-treated at temperatures below 900°C may remain amorphous, while those treated at or above this temperature exhibit crystallinity that often originates at the surface and grows inward. nasa.gov The resulting microstructure typically consists of crystalline phases dispersed within a residual glassy matrix. ujees.com.ng The degree of crystallinity and the specific phases formed depend on the temperature and duration of the heat treatment. nih.govmdpi.com

The crystallization behavior of calcium magnesium silicate glasses is highly sensitive to both the chemical composition and the applied thermal treatment schedule. nih.govmdpi.comscientific.net

Variations in the ratio of major components, such as CaO and MgO, can significantly alter the resulting crystalline phases. scientific.net For example, increasing the CaO/MgO weight ratio in one study caused the major crystalline phase to shift from diopside (a calcium magnesium silicate) to parawollastonite (a calcium silicate). scientific.net This change is accompanied by an increase in the glass transition temperature (Tg) and crystallization temperature (Tc). scientific.net The addition of other oxides, often called nucleating agents, also plays a crucial role. TiO2, for instance, is known to promote crystallization by lowering the crystallization temperature. mdpi.com Additions of Na2O at the expense of MgO can lead to the formation of new sodium calcium silicate phases. researchgate.net

Thermal Stability and Degradation Pathways

The thermal stability of calcium magnesium silicate systems is a critical factor in their application, particularly in high-temperature environments. Their behavior under extreme heat and in the presence of corrosive agents dictates their longevity and performance.

High-Temperature Behavior in Corrosive Environments (e.g., Calcium-Magnesium-Aluminosilicate (CMAS) Interactions)

In high-temperature applications such as gas turbine engines, calcium magnesium silicates can be exposed to molten deposits of calcium-magnesium-aluminosilicate (CMAS), which are formed from the ingestion of sand, dust, and volcanic ash. mdpi.com The interaction with CMAS can lead to significant degradation of these materials.

When in contact with CMAS at elevated temperatures, typically above 1200°C, a series of thermochemical reactions occur. nasa.gov Molten CMAS can infiltrate the porous structure of the silicate material, leading to several degradation mechanisms. mdpi.com Research on environmental barrier coatings (EBCs) provides insight into these interactions. For instance, studies on rare-earth silicates have shown that CMAS attack involves the dissolution of the EBC material into the molten CMAS. nasa.gov This is often followed by the precipitation of new crystalline phases. nasa.govproquest.com

For example, at 1500°C, ytterbium disilicate (Yb₂Si₂O₇) reacts with CMAS to form a melted reaction layer containing calcium and rare-earth elements, from which apatite-like grains can precipitate. nasa.gov The molten CMAS can also penetrate along grain boundaries, leading to the formation of low-melting phases that can extend throughout the material, compromising its structural integrity. nasa.gov The specific reaction products can vary with temperature. At 1300°C, interactions between CMAS and ytterbium silicate coatings can lead to the precipitation of cyclosilicate and silicocarnotite, while at 1400°C, only Yb₂SiO₅ and Yb₂Si₂O₇ may form. proquest.com

The infiltration of CMAS not only leads to chemical changes but also affects the mechanical and thermal properties of the material. The densification of the porous structure due to CMAS infiltration can increase the thermal conductivity of the material, reducing its effectiveness as a thermal barrier. researchgate.netresearchgate.net The formation of new phases and the stress from thermal cycling can ultimately lead to spallation and failure of the coating or component. researchgate.net

Table 1: Effects of CMAS Interaction on Calcium Magnesium Silicate Systems
TemperatureObserved PhenomenaResulting Phases/ProductsImpact on Material
1300°CDissolution of ytterbium silicate into molten CMAS, followed by precipitation.Cyclosilicate, silicocarnotite, Yb₂SiO₅, Yb₂Si₂O₇Infiltration of coating, rendering it ineffective. proquest.com
1400°CComplete dissolution of the coating into the CMAS melt with subsequent precipitation.Yb₂SiO₅, Yb₂Si₂O₇Severe degradation and delamination of the coating. proquest.com
1500°CFormation of a locally melted reaction layer and penetration along grain boundaries.Non-stoichiometric apatite-like grains, low-melting grain boundary phases.Compromised structural integrity and potential for complete penetration. nasa.gov

Phase Evolution under Variable Thermal Gradients

The phase composition of calcium magnesium silicates can evolve when subjected to variable thermal gradients. The specific transformations depend on the initial composition and the temperatures involved. For instance, in the CaO-MgO-SiO₂ system, different crystalline phases can form as the temperature changes.

Studies on the crystallization behavior of CMAS glasses have shown that phases such as diopside (CaMgSi₂O₆), anorthite (CaAl₂Si₂O₈), and cristobalite (SiO₂) can crystallize at around 1200°C. nasa.gov As the temperature increases to 1300°C and 1400°C, the amount of crystalline phases may decrease, indicating a greater presence of a residual molten phase. nasa.gov

The sol-gel synthesis of calcium magnesium silicates has also provided insights into their phase evolution with temperature. Materials with compositions corresponding to diopside, akermanite (Ca₂MgSi₂O₇), and merwinite (Ca₃MgSi₂O₈) show distinct crystalline phases forming at different temperatures. mdpi.com For example, after calcination at 600°C, the material may be largely amorphous. Upon heating to 800°C, crystallization of diopside, akermanite, and merwinite can be observed. mdpi.com Further heating to 1000°C and 1300°C can lead to the growth and transformation of these crystalline phases. mdpi.com

Table 2: Phase Evolution of Sol-Gel Derived Calcium Magnesium Silicates with Temperature
Composition600°C (Calcination)800°C1000°C1300°C
Diopside (CaMgSi₂O₆)Largely amorphous with some ordered silicon dioxide and calcium nitrate (B79036).Crystallization of diopside begins.Well-defined diopside phase.Further crystallization and grain growth.
Akermanite (Ca₂MgSi₂O₇)AmorphousCrystallization of akermanite and dicalcium silicate. mdpi.comGrowth of akermanite phase.Stable akermanite phase.
Merwinite (Ca₃MgSi₂O₈)AmorphousCrystallization of merwinite and dicalcium silicate. mdpi.comGrowth of merwinite phase.Stable merwinite phase.

Dissolution Mechanisms and Kinetics

The dissolution of calcium magnesium silicates is a complex process influenced by various environmental factors. Understanding these mechanisms is crucial for predicting the long-term stability and environmental impact of these materials.

Influence of pH, Temperature, and Ionic Strength on Dissolution Rates of Calcium Magnesium Silicates

The rate at which calcium magnesium silicates dissolve is significantly affected by the pH, temperature, and ionic strength of the surrounding solution. Generally, dissolution rates increase with decreasing pH (more acidic conditions) and increasing temperature.

The dissolution process can be either congruent, where the mineral dissolves stoichiometrically, or incongruent, where some elements are leached preferentially, leading to the formation of secondary solid phases. researchgate.net Diopside, for instance, has been observed to dissolve incongruently, leaving behind forsterite as a residual phase under certain conditions. ucla.eduescholarship.org

Table 3: Factors Influencing the Dissolution of Calcium Magnesium Silicates
ParameterEffect on Dissolution Rate/SolubilityExample Minerals
pHGenerally increases with decreasing pH (more acidic).Diopside, Forsterite proquest.comresearchgate.net
TemperatureIncreases with increasing temperature.Diopside, Enstatite, Forsterite ucla.eduresearchgate.net
Ionic Strength (e.g., Salinity)Solubility of some silicates increases with higher ionic strength.Forsterite, Diopside ucla.edu

Formation and Impact of Surface Passivation Layers (e.g., Silica-rich layers)

During the dissolution of calcium magnesium silicates, particularly under incongruent dissolution conditions, the preferential leaching of cations like Ca²⁺ and Mg²⁺ can lead to the formation of a residual layer on the mineral surface. frontiersin.org This layer is often enriched in silica (B1680970) and depleted in the more soluble cations. frontiersin.orgresearchgate.net

For example, during the dissolution of olivine (B12688019), a magnesium silicate, a silica-rich layer can form that passivates the surface and slows down further reaction. frontiersin.orgresearchgate.net The nature of this layer, whether it is a thin, quasi-impermeable layer of silica or a thicker, more diffuse phyllosilicate layer, depends on the specific conditions of the reaction. frontiersin.org Similarly, the dissolution of wollastonite (CaSiO₃) in acidic conditions leads to the formation of a Ca-depleted amorphous silica layer. ugr.es

Isotopic Fractionation during Dissolution Processes (Mg, Si, Ca Isotopes)

The dissolution of calcium magnesium silicates can lead to isotopic fractionation of the constituent elements (Mg, Si, and Ca). This means that the isotopic composition of these elements in the resulting solution may differ from their isotopic composition in the original solid mineral.

During silicate weathering, which involves dissolution, the formation of secondary minerals like clays plays a significant role in isotopic fractionation. frontiersin.org For magnesium isotopes (δ²⁶Mg), the preferential incorporation of lighter isotopes into secondary clay minerals can leave the residual solution enriched in heavier isotopes. researchgate.net However, the release of Mg from different minerals and the specific types of clays being formed (e.g., illite vs. chlorite) can lead to complex fractionation patterns. researchgate.net

For silicon isotopes (δ³⁰Si), the formation of secondary silicate minerals and the adsorption of dissolved Si onto iron oxy-hydroxides typically involve the preferential uptake of lighter isotopes. frontiersin.org This process drives the river waters and seawater towards isotopically heavier values compared to the primary silicate rocks. frontiersin.org The degree of fractionation can be influenced by factors such as the presence of vegetation and the intensity of physical weathering, which can create highly reactive mineral surfaces. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Calcium isotopes (δ⁴⁴Ca) are also fractionated during weathering processes. The dissolution of both carbonates and silicates contributes to the Ca isotopic budget of rivers, and the formation of secondary minerals can influence the final isotopic signature. frontiersin.org The interplay between lithology, secondary mineral formation, and biological uptake creates a complex system where the isotopic ratios of Mg, Si, and Ca can provide valuable insights into weathering processes. frontiersin.org

Geological Processes and Geochemical Significance of Calcium Magnesium Silicates

Natural Occurrence and Distribution of Calcium Magnesium Silicate (B1173343) Minerals

Calcium and magnesium silicate minerals are fundamental components of the Earth's crust and upper mantle. Their distribution is intrinsically linked to the processes of magma formation, crystallization, and metamorphism. These minerals are predominantly found within specific types of igneous rocks known as mafic and ultramafic rocks.

Mafic and ultramafic rocks are the primary hosts for significant calcium- and magnesium-rich silicate minerals. These rock types are distinguished by their chemical composition, particularly their silica (B1680970) content and high concentrations of magnesium and iron. wikipedia.orgbritannica.com

Ultramafic Rocks: These are igneous rocks with very low silica content (less than 45%) and are rich in minerals like olivine (B12688019) and pyroxene (B1172478). geologyin.comwikipedia.org They are considered the dominant rock type in the Earth's upper mantle. geologyin.com Ultramafic rocks are typically composed of more than 90% mafic minerals, which are dark-colored and have high magnesium and iron content. wikipedia.org

Mafic Rocks: With a silica content between 45% and 55%, mafic rocks are also rich in magnesium and iron. wikipedia.orgbritannica.com Common mafic rocks include basalt and gabbro, which are primarily composed of pyroxene, calcium-rich plagioclase, and smaller amounts of olivine. wikipedia.orggeologyin.com

The key calcium magnesium silicate minerals found in these formations include:

Olivine: A primary mineral component of ultramafic rocks like peridotite and dunite. geologyin.com The composition of most olivines can be represented as a solid solution series between forsterite (Mg₂SiO₄) and fayalite (Fe₂SiO₄). britannica.com

Pyroxenes: A group of silicate minerals that are dominant in both ultramafic and mafic rocks. wikipedia.orggeologyin.com

Serpentine: These are secondary minerals formed by the alteration (metamorphism) of olivine and pyroxene in ultramafic rocks, a process known as serpentinization. wikipedia.org Serpentine minerals, such as antigorite, have the general formula Mg₃Si₂O₅(OH)₄. mdpi.comcolumbia.edu

Table 1. Characteristics of Mafic and Ultramafic Rocks
CharacteristicMafic RocksUltramafic Rocks
Silica (SiO₂) Content45% - 55% wikipedia.orgbritannica.com< 45% wikipedia.org
Key MineralsPyroxene, Ca-rich Plagioclase, Olivine wikipedia.orggeologyin.comOlivine, Pyroxene geologyin.comwikipedia.org
ColorDark wikipedia.orgDark geologyin.com
Geological ExamplesBasalt, Gabbro, Diabase wikipedia.orgPeridotite, Dunite, Komatiite geologyin.comwikipedia.org

The formation and stability of calcium magnesium silicate minerals are governed by specific geological conditions of temperature, pressure, and chemical environment.

Primary Mineral Formation: Primary minerals like olivine and pyroxene crystallize from high-temperature magma. The geological settings for their formation are typically associated with tectonic activity and mantle processes:

Mantle Plumes and Mid-Ocean Ridges: These are environments where magma from the mantle rises towards the surface, leading to the formation of mafic and ultramafic rocks. geologyin.com

Layered Intrusions: Intrusive ultramafic rocks can be found in large, layered bodies where different rock types occur in distinct layers, resulting from the slow cooling and differentiation of magma. wikipedia.org

Secondary Mineral Formation and Alteration: Calcium magnesium silicates also form through the alteration of pre-existing minerals.

Metamorphism: The metamorphism of ultramafic rocks in the presence of water results in the formation of serpentinites. wikipedia.org This process transforms primary minerals like olivine and pyroxene into serpentine group minerals.

Weathering and Cementation: In specific subarctic environments, the weathering of serpentinized peridotite can release magnesium-rich fluids with a high pH. mdpi.comresearchgate.netnih.gov These alkaline fluids can then react with silica-rich materials, such as glacial deposits, to precipitate magnesium silicate hydrate (M-S-H) cements, which act to lithify the loose sediment. mdpi.comnih.goveartharxiv.org

Silicate Weathering and its Role in the Global Carbon Cycle

The chemical weathering of silicate minerals is a crucial process in the Earth's long-term carbon cycle and plays a significant role in regulating global climate. wikipedia.orguchicago.eduethz.ch This natural process involves the breakdown of rocks by chemical reactions, which removes carbon dioxide (CO₂) from the atmosphere. wikipedia.orgeos.org

Mineral carbonation is the process by which CO₂ reacts with calcium- and magnesium-containing silicate minerals to form stable and inert carbonate minerals. mdpi.comcolumbia.edu This process effectively locks atmospheric carbon into a solid, geological form for millions of years, making it a pathway for long-term carbon sequestration. mdpi.comcore.ac.uk

The fundamental reactions involve the dissolution of silicate minerals in the presence of carbonic acid (formed when CO₂ dissolves in water), which releases calcium and magnesium ions. These ions then combine with bicarbonate ions to precipitate as carbonate minerals like magnesite (MgCO₃) and calcite (CaCO₃). eos.orgworksinprogress.co

Key minerals studied for this process are olivine and serpentine, due to their high magnesium content and natural abundance. columbia.educore.ac.uk

Table 2. Simplified Mineral Carbonation Reactions
MineralChemical FormulaReaction with Carbon Dioxide (CO₂)
Forsterite (Olivine)Mg₂SiO₄Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ columbia.edu
SerpentineMg₃Si₂O₅(OH)₄Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O columbia.edu

Enhanced Rock Weathering (ERW) is a carbon dioxide removal strategy that aims to accelerate the natural process of silicate weathering. remineralize.orgun-do.com The method involves mining and grinding silicate rocks, such as basalt or olivine, into a fine powder and spreading it over large areas, typically agricultural land. un-do.comacs.org

This process significantly increases the reactive surface area of the minerals, speeding up their chemical reaction with CO₂ in rainwater and soil. worksinprogress.coun-do.com The dissolved bicarbonate is eventually transported via rivers to the ocean, where the carbon is stored for over 100,000 years. remineralize.orgun-do.com

Table 3. Comparison of Natural and Enhanced Weathering
FeatureNatural WeatheringEnhanced Rock Weathering (ERW)
TimescaleGeological (millions of years) un-do.comDecades un-do.com
ProcessNatural breakdown of surface rocks eos.orgSpreading finely ground silicate rock on land acs.org
CO₂ Removal Rate~1 billion tonnes of CO₂ per year (globally) un-do.comPotentially billions of tonnes per year acs.org
Co-benefitsClimate regulation wikipedia.orgImproved soil fertility, increased crop yields un-do.comnih.gov

The isotopes of elements directly involved in the weathering of calcium magnesium silicates—namely magnesium (Mg), silicon (Si), and calcium (Ca)—can be used as tracers to understand weathering processes and rates. frontiersin.org During weathering, chemical reactions can preferentially incorporate lighter or heavier isotopes into different products (a process called isotopic fractionation), changing the isotopic ratios in the resulting dissolved river loads and secondary minerals. frontiersin.orgresearchgate.net

Magnesium (Mg) Isotopes: As a key component of mafic and ultramafic rocks, Mg isotopes have the potential to trace the weathering of Mg-silicates. frontiersin.org The formation of secondary minerals can cause isotopic fractionation, providing insights into weathering processes. frontiersin.org

Silicon (Si) Isotopes: The behavior of Si isotopes during weathering is considered relatively simple because its cycle is dominated by silicate minerals. frontiersin.org The formation of secondary silicate clays preferentially removes lighter Si isotopes, leaving the remaining dissolved silicon in river water isotopically heavier. frontiersin.org

Calcium (Ca) Isotopes: Ca isotopes are also affected by weathering, but their signals can be complicated by the presence of carbonate rocks in a catchment, which often weather much faster than silicates. frontiersin.org

However, in geologically complex and rapidly uplifting terrains, the isotopic systems of these major cations can be difficult to interpret. Factors such as mixed lithology (different rock types), the formation of various secondary minerals, and biological uptake by vegetation can all influence isotopic ratios, sometimes decoupling them from the primary weathering signal. frontiersin.org

Table 4. Summary of Major Isotopic Tracers in Silicate Weathering
Isotope SystemPrimary Use in Weathering StudiesKey Fractionating ProcessesComplexities
Magnesium (Mg)Tracing Mg-silicate weathering frontiersin.orgSecondary mineral formation, adsorption onto clays frontiersin.orgInfluence of carbonate weathering, biological uptake frontiersin.org
Silicon (Si)Tracing silicate weathering intensity frontiersin.orgvliz.beFormation of secondary silicate clays, adsorption onto iron oxides frontiersin.orgBiological uptake (e.g., by diatoms), vegetation effects frontiersin.org
Calcium (Ca)Tracing Ca-silicate vs. carbonate weatheringSecondary mineral formation, biological uptakeDominant influence from more easily weathered carbonate rocks frontiersin.org

Mineral Carbonation Reaction Mechanisms

Mineral carbonation is a chemical process that involves the reaction of carbon dioxide (CO₂) with minerals containing metal oxides, such as calcium and magnesium oxides, to form stable carbonate minerals. This process mimics natural weathering and offers a promising method for long-term carbon sequestration. The following sections delve into the specific mechanisms and approaches related to the carbonation of calcium and magnesium silicates.

In-situ and Ex-situ Carbonation Approaches for CO₂ Sequestration

The sequestration of carbon dioxide through the carbonation of calcium and magnesium silicates can be broadly categorized into two primary approaches: in-situ and ex-situ mineral carbonation. researchgate.net

In-situ Carbonation: This method involves injecting CO₂ directly into underground geological formations that are rich in reactive minerals like basalt, which contains significant amounts of calcium and magnesium silicates. researchgate.netupenn.edu The CO₂ then reacts with the host rock over time to form stable carbonate minerals. unt.edu A significant advantage of this approach is that it eliminates the need for mining and transporting large quantities of minerals, which can be costly and energy-intensive. researchgate.netosti.gov The CarbFix project in Iceland is a notable example of in-situ mineralization, where CO₂ is injected into basaltic formations. upenn.edu

Ex-situ Carbonation: In contrast, ex-situ carbonation is an engineered process that occurs above ground in industrial reactors. researchgate.netupenn.edu This approach involves mining calcium or magnesium silicate minerals, such as olivine and serpentine, crushing them to increase their reactive surface area, and then reacting them with CO₂ under controlled conditions of temperature and pressure. osti.govresearchgate.net While this method allows for greater control over the reaction conditions and can achieve faster carbonation rates, it is generally more expensive and energy-intensive due to the costs associated with mining, transportation, and mineral pre-treatment. unt.eduosti.gov

ApproachDescriptionAdvantagesDisadvantages
In-situ Direct injection of CO₂ into underground silicate-rich rock formations. researchgate.netupenn.eduNo mining or transportation of minerals required; utilizes natural geological formations. researchgate.netosti.govSlower reaction rates; dependent on suitable geological formations.
Ex-situ Reaction of mined and processed silicates with CO₂ in a controlled reactor. researchgate.netupenn.eduFaster reaction rates; better control over the process. osti.govHigh cost and energy consumption for mining, transport, and pre-treatment. unt.eduosti.gov

Dissolution-Precipitation Reaction Kinetics and Stoichiometry

(Ca,Mg)SiO₃ + CO₂ → (Ca,Mg)CO₃ + SiO₂

This reaction, however, occurs in two main steps:

pH: Lower pH (more acidic conditions) generally increases the dissolution rate of silicate minerals. stanford.edu

Temperature: Higher temperatures typically accelerate the dissolution kinetics. acs.org

CO₂ Pressure: Increased CO₂ pressure leads to a higher concentration of dissolved CO₂ (carbonic acid), which lowers the pH and enhances dissolution. wustl.edu

Salinity: The presence of salts like NaCl can enhance the dissolution rate, possibly by inhibiting the formation of a passivating silica-rich layer on the mineral surface. wustl.edu

Precipitation: Once the concentration of Ca²⁺ or Mg²⁺ and carbonate ions (from the dissolved CO₂) in the solution reaches a critical saturation point, carbonate minerals (calcite or magnesite) precipitate. wustl.edu The precipitation of a silica-rich layer on the mineral surface can sometimes hinder further dissolution, a phenomenon known as passivation. semineral.es

The stoichiometry of the reaction is crucial for understanding the carbon sequestration capacity of different minerals. For example, the carbonation of forsterite (a type of olivine) follows this reaction:

Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂

This equation indicates that two moles of CO₂ are sequestered for every mole of forsterite that reacts.

Reaction-Driven Fracturing in Silicate Carbonation

A significant aspect of in-situ mineral carbonation is the phenomenon of reaction-driven fracturing. semineral.es The conversion of silicate minerals to carbonate minerals is often accompanied by an increase in solid volume. columbia.edu For instance, the carbonation of olivine can lead to a volume increase of 40-50%. columbia.edu This expansion can generate significant stress within the rock formation. escholarship.org

When the stress exerted by the growing carbonate minerals exceeds the tensile strength of the host rock, it can induce fracturing. semineral.es This process has several important implications:

Enhanced Permeability: The newly created fractures increase the permeability of the rock, allowing CO₂-rich fluids to penetrate deeper into the formation. columbia.edu

Increased Reactive Surface Area: Fracturing exposes fresh mineral surfaces to the reactive fluids, thereby promoting further dissolution and carbonation. columbia.edu

This creates a positive feedback loop where the carbonation reaction itself facilitates its continuation by creating new pathways and reactive sites. columbia.edu Time-resolved synchrotron X-ray microtomography has been used to observe the formation of polygonal crack patterns that propagate into the interior of olivine aggregates during carbonation. escholarship.orgmit.edu

Role of Catalysts and Environmental Factors in Enhancing Carbonation Efficiency

To make ex-situ mineral carbonation more economically viable, it is essential to enhance the reaction efficiency. This can be achieved by optimizing various environmental factors and utilizing catalysts.

Environmental Factors:

Temperature: There is an optimal temperature range for carbonation. For example, the carbonation of wollastonite (CaSiO₃) is enhanced with increasing temperature up to a certain point, after which CO₂ solubility decreases, potentially slowing the reaction. researchgate.netmdpi.com

Pressure: Higher CO₂ pressure generally increases the carbonation rate by increasing the concentration of dissolved CO₂. researchgate.netnih.gov

Particle Size: Reducing the particle size of the minerals through grinding increases the surface area available for reaction, thereby accelerating the carbonation process. osti.gov

Catalysts and Pretreatments:

Additives: The addition of certain chemicals can act as catalysts. For instance, sodium bicarbonate (NaHCO₃) has been shown to significantly improve the rate of olivine carbonation. nih.gov

Pretreatments: Pretreating minerals with acids (e.g., HCl) or bases (e.g., NaOH) can enhance their reactivity by altering the mineral surface and increasing the leaching of calcium and magnesium ions. acs.orgnih.gov Basification, in particular, has been suggested as a promising route as it can mitigate the need for a costly pH swing. acs.orgnih.gov Chelating agents like catechol and oxalate have also been shown to prevent the formation of a passivating silica layer, thus accelerating mineral dissolution. columbia.edu

FactorEffect on Carbonation Efficiency
Increased Temperature Generally increases reaction rates, but can reduce CO₂ solubility at very high temperatures. researchgate.netmdpi.com
Increased Pressure Enhances CO₂ dissolution, leading to faster carbonation. researchgate.netnih.gov
Reduced Particle Size Increases reactive surface area, accelerating the reaction. osti.gov
Catalysts (e.g., NaHCO₃) Can significantly improve reaction kinetics. nih.gov
Pretreatments (Acidic/Basic) Can enhance mineral reactivity by altering the surface and promoting ion leaching. acs.orgnih.gov

Geochemical Cycling of Calcium, Magnesium, and Silicon in Terrestrial and Aquatic Systems

The geochemical cycles of calcium, magnesium, and silicon are intricately linked and play a crucial role in regulating Earth's climate over geological timescales. nih.gov These cycles involve the movement of these elements between the lithosphere, hydrosphere, and biosphere.

Sources: The primary source of calcium, magnesium, and silicon to the oceans is the weathering of continental rocks. nih.govresearchgate.net Carbonic acid, formed from atmospheric CO₂ dissolved in rainwater, is a key agent in the chemical weathering of silicate minerals (like feldspars and pyroxenes) and carbonate rocks (limestone and dolostone). researchgate.net This process releases Ca²⁺, Mg²⁺, and dissolved silica (as silicic acid) into rivers, which then transport them to the oceans. wikipedia.org

Sinks: In the marine environment, these elements are removed from seawater through various processes:

Carbonate Precipitation: Marine organisms, such as foraminifera and coccolithophores, utilize calcium ions to build their shells and skeletons from calcium carbonate (CaCO₃). wikipedia.org Magnesium can also be incorporated into carbonate minerals, particularly in the formation of dolomite (CaMg(CO₃)₂). nih.gov When these organisms die, their remains sink to the seafloor, forming carbonate sediments that eventually become limestone and other carbonate rocks, effectively sequestering carbon. wikipedia.org

Silicate Precipitation: Diatoms and other silicifying organisms extract dissolved silica from seawater to construct their frustules (cell walls) made of biogenic silica (opal). fomb.org This biogenic silica also contributes to marine sediments. Additionally, authigenic clay mineral formation on the seafloor represents another significant sink for both magnesium and silicon. nih.gov

Hydrothermal Vents: High-temperature alteration of the oceanic crust at mid-ocean ridges is another important process in the geochemical cycling of these elements, acting as both a source and a sink. nih.gov

The balance between the weathering of silicate rocks on land and the burial of carbonate sediments in the ocean is a key feedback mechanism that regulates atmospheric CO₂ concentrations over long timescales. Increased silicate weathering consumes atmospheric CO₂, leading to a net removal of carbon from the atmosphere-ocean system. fomb.org

Advanced Applications of Calcium Magnesium Silicate Materials

Materials Science and Engineering Applications

Calcium magnesium silicate (B1173343) and its derivatives are integral to the advancement of various materials science and engineering fields. Their unique thermal, mechanical, and chemical properties have led to their application in high-performance ceramics, glass-ceramics, and advanced construction materials.

High-Performance Ceramics and Glass-Ceramics

The versatility of calcium magnesium silicate is particularly evident in the development of high-performance ceramics and glass-ceramics. These materials are engineered for applications demanding exceptional stability and performance under extreme conditions.

In the realm of energy systems, particularly Solid Oxide Fuel Cells (SOFCs), calcium magnesium silicate-based glass-ceramics are crucial as sealant materials. researchgate.net These sealants are essential for joining the various components of an SOFC, preventing the mixing of fuel and oxidant gases, and ensuring electrical insulation to avoid short circuits. ceramics.org The high operating temperatures of SOFCs, which can reach up to 1,000°C, necessitate sealant materials with stringent durability. ceramics.org

Glass and glass-ceramics are favored for SOFC applications due to their excellent adhesion to metal substrates, gas tightness, high electrical resistance, and cost-effectiveness. ceramics.org Key properties for selecting a suitable glass-ceramic sealant are its coefficient of thermal expansion (CTE) and glass transition temperature (Tg). The CTE must be compatible with the adjoining components to prevent mechanical stress, while the Tg should be near the SOFC's operating temperature to ensure the glass can soften for a proper seal while retaining sufficient rigidity. ceramics.org

Research into the CaO-MgO-Al2O3-SiO2 system has yielded glass-ceramics with desirable properties for SOFC applications. researchgate.net For instance, a glass composition within this system demonstrated a single-stage shrinkage behavior and a suitable viscosity of 10^7.1 dPa·s at the SOFC operating temperature of 900°C. researchgate.net The thermal stability of such materials is a critical factor for their suitability as a joining material in these high-temperature energy systems. researchgate.net

PropertyValueReference
Viscosity at 900°C10^7.1 dPa·s researchgate.net
Glass Transition Temperature~730°C researchgate.net
Sintering Temperature850°C - 900°C researchgate.net

Calcium magnesium silicate plays a significant role in the development and performance of Thermal and Environmental Barrier Coatings (TEBCs). These coatings are critical for protecting components in the hot sections of gas turbine engines, such as those made from silicon carbide fiber-reinforced silicon carbide (SiCf/SiC) ceramic matrix composites (CMCs). researchgate.netproquest.com

One of the major threats to these components is the formation of a molten calcium-magnesium-alumino-silicate (CMAS) glass from ingested debris like sand and runway dust. nasa.govresearchgate.net This molten CMAS can infiltrate and degrade the EBCs, leading to premature failure. researchgate.net Therefore, a key area of research is understanding the interaction between CMAS and various EBC materials. researchgate.netnasa.gov

Studies have investigated the interaction of molten CMAS with candidate EBC materials like yttrium monosilicate (YMS) and ytterbium disilicate. proquest.comresearchgate.net When YMS is exposed to CMAS melts at 1300°C, it dissolves and reprecipitates as a Ca2Y8(SiO4)6O2 oxyapatite phase. researchgate.net While this apatite layer can be protective, its effectiveness can be compromised by the presence of amorphous films along the grain boundaries that allow for chemical transport. researchgate.net Similarly, coatings of ytterbium disilicate have been shown to be fully infiltrated and compromised by CMAS after exposure at 1300°C for 10 hours and at 1400°C for 1 hour. proquest.com

EBC MaterialCMAS Exposure TemperatureObservation
Yttrium Monosilicate (YMS)1300°CDissolution of YMS and reprecipitation as an oxyapatite phase. researchgate.net
Ytterbium Disilicate1300°C (10 hours)Full infiltration and compromise of the coating. proquest.com
Ytterbium Disilicate1400°C (1 hour)Full infiltration and compromise of the coating. proquest.com

Calcium magnesium silicate is a key component in the production of bio-soluble ceramic fibers. jucosrefractory.comsilca-online.demade-in-china.com These fibers are used as high-temperature insulation materials and are considered an environmentally friendly alternative to traditional aluminum silicate ceramic fibers. jucosrefractory.comsilca-online.de The bio-soluble nature of these fibers means they have a reduced biological persistence and potential for harm to the human body. jucosrefractory.com

These fibers are manufactured from a blend of calcium, silica (B1680970), and magnesium and exhibit excellent thermal stability, high tensile strength, and good elasticity. silca-online.demade-in-china.com They can be used in continuous applications at high temperatures and are available in various forms such as blankets, boards, and papers. silca-online.demade-in-china.com

The properties of calcium magnesium silicate ceramic fibers make them suitable for a wide range of applications, including refractory linings, thermal insulation, and metals transfer. made-in-china.com They have low thermal conductivity, very low heat storage, and are resistant to thermal shock. made-in-china.com The addition of other elements, such as Nd2O3, can further enhance the properties of these fibers by improving their fiberization and inhibiting crystallization at high temperatures. scientific.net

PropertyValueNotes
Classification Temperature1200°C - 1300°CThe maximum temperature the material can withstand for a short period.
Maximum Working Temperature1000°C - 1100°CThe maximum continuous use temperature. made-in-china.com
Tensile Strength (128 kg/m ³ density)≥0.05 MPaVaries with density. made-in-china.com
Thermal Conductivity0.232 W/mKAt a specific temperature and density. yachtneeds.com

Advanced Cementitious and Construction Materials

In the field of construction materials, calcium magnesium silicate is being explored for its potential to create more sustainable and durable cementitious composites.

Calcium magnesium silicate-based materials are being investigated as supplementary cementitious materials (SCMs) to reduce the carbon dioxide emissions associated with Portland cement production. frontiersin.org SCMs are materials that, when used in conjunction with Portland cement, contribute to the properties of the hardened concrete through hydraulic or pozzolanic activity. nahb.org

Research has shown that magnesium silicates can be a sustainable alternative to traditional calcium-based materials. frontiersin.org The addition of MgO has been found to enhance the reactivity of synthetic silicate glasses, and a higher substitution of magnesium for calcium in calcium aluminosilicate glasses has shown increased SCM reaction activity in glass-cement blends. frontiersin.org

The use of industrial alkaline wastes containing calcium and magnesium silicates as alternative binders or SCMs offers the dual benefit of reducing waste and lowering the carbon footprint of construction materials. acs.org Accelerated carbonation curing of these materials can lead to solidification and improved mechanical performance. acs.org

SCM TypeKey BenefitMechanism
Magnesium Silicate GlassesEnhanced ReactivityIncreased SCM reaction activity in glass-cement blends. frontiersin.org
Industrial Wastes with Ca/Mg SilicatesWaste ValorizationAccelerated carbonation curing leads to solidification. acs.org
Synthesis and Properties of Magnesium Silicate Hydrate (M-S-H) and Calcium Silicate Hydrate (C-S-H) Gels

Calcium silicate hydrate (C-S-H) and magnesium silicate hydrate (M-S-H) are pivotal binders in cementitious systems, yet they exhibit significant differences in their synthesis, structure, and properties. C-S-H is the primary hydration product of Portland cement, forming when water is added to calcium silicate phases. wikipedia.org The reaction involves the dissolution of tricalcium silicate (C₃S) and dicalcium silicate (C₂S) to form C-S-H gel and calcium hydroxide (portlandite). youtube.comwikipedia.org The stoichiometry of C-S-H is not fixed, with the calcium-to-silicon (Ca/Si) molar ratio typically varying from approximately 0.7 to 1.7. researchgate.netnih.gov Synthetic C-S-H can be prepared by reacting calcium oxide (CaO) and silicon dioxide (SiO₂) in water or through precipitation methods using various salts. wikipedia.org

M-S-H gel, on the other hand, is generally formed by the hydration of magnesium oxide (MgO) in the presence of a reactive silica source, such as silica fume. researchgate.netresearchgate.net It is a key component in low-pH cement systems. researchgate.net The synthesis of M-S-H can also occur when cement-based materials interact with magnesium-rich environments, leading to the decalcification of C-S-H and subsequent reaction of the resulting amorphous silica with magnesium ions. fx361.com Laboratory synthesis of M-S-H has been achieved through various methods, including precipitation, with the resulting gels showing Mg/Si molar ratios between 0.7 and 1.3. researchgate.netresearchgate.net The synthesis time for these gels can be lengthy; for instance, M-S-H prepared from silica fume and MgO might require three months of curing at 50°C or a year at 20°C. nih.gov However, methods using activated coal gangue have successfully synthesized both M-S-H and C-S-H within 7 days at room temperature. nih.gov

Structurally, C-S-H and M-S-H are fundamentally different. C-S-H is characterized by a poorly crystalline structure related to tobermorite, with silica organized in single chains (dreierketten). researchgate.netresearchgate.net At the nanoscale, its primary unit is described as a multilayer disk-like globule. researchgate.netrsc.org In contrast, M-S-H has a structure more akin to clay minerals, with silica sheets, and contains more chemically bound water than C-S-H. researchgate.net The nanoscale primary unit of M-S-H is a spherical globule. researchgate.netrsc.org These structural distinctions make the formation of an extended solid solution between the two gels improbable, and studies show that when synthesized together, they tend to form as separate phases with minimal uptake of magnesium into C-S-H or calcium into M-S-H. researchgate.netresearchgate.net

The properties of these gels directly influence the performance of the cementitious materials they bind. C-S-H is the main reason for the setting, hardening, and strength development in concrete. fx361.com M-S-H based binders are noted for lower pH values compared to Portland cement, which is advantageous for specific applications like nuclear waste encapsulation. researchgate.netresearchgate.net However, they often face challenges with early strength development due to the slow dissolution of MgO. researchgate.netresearchgate.net The thermodynamic stability of the gel phase in both C-S-H and M-S-H is not high; thermal analysis shows exothermic peaks around 780-790°C, indicating phase structure changes as Si-O and Al-O bonds break. nih.gov

PropertyCalcium Silicate Hydrate (C-S-H)Magnesium Silicate Hydrate (M-S-H)
Primary CationsCalcium (Ca²⁺)Magnesium (Mg²⁺)
Typical Molar RatioCa/Si ≈ 0.7 - 1.7 researchgate.netnih.govMg/Si ≈ 0.7 - 1.3 researchgate.net
Silica StructureSingle chains (dreierketten) researchgate.netSheets (similar to clay minerals) researchgate.net
Nanoscale UnitMultilayer disk-like globule researchgate.netrsc.orgSpherical globule researchgate.netrsc.org
Formation EnvironmentHigh pH (>12) Portland cement systems researchgate.netLow pH (<11) cement systems researchgate.netresearchgate.net
Key CharacteristicPrimary source of strength in concrete fx361.comLow pH, suitable for waste encapsulation researchgate.netresearchgate.net
Low-pH Cement Formulations and Hydration Mechanisms

Low-pH cements are specifically designed for applications where the high alkalinity of traditional Ordinary Portland Cement (OPC) would be detrimental, such as in geological repositories for nuclear waste where a hyperalkaline leachate (pH > 12.5) could negatively affect surrounding clay barriers. researchgate.net The primary strategy to achieve a lower pH is to reduce or eliminate calcium hydroxide (portlandite), the phase that buffers the pH at high levels in OPC. researchgate.net This is accomplished by blending cement with high proportions (at least 50% by weight) of supplementary cementitious materials rich in silica, such as silica fume. researchgate.net

Another class of low-pH binders are magnesium-based cements, which form magnesium silicate hydrate (M-S-H) as the main binding phase. researchgate.net These M-S-H cements are produced through the hydration of reactive magnesium oxide (MgO) and a silica source. researchgate.net The resulting pore solution has a stable pH in the range of 9 to 10, significantly lower than that of OPC. nih.govresearchgate.net This lower alkalinity is beneficial for the encapsulation of certain wastes, particularly those containing reactive metals like aluminum. researchgate.net

The hydration mechanism in low-pH cements differs significantly from that of OPC. In silica-blended formulations, the high amount of reactive silica consumes the calcium hydroxide produced during the primary cement hydration through a pozzolanic reaction, forming additional calcium silicate hydrate (C-S-H). researchgate.net This process results in a C-S-H gel with a low Ca/Si ratio (≤ 0.8) and ensures that little to no free portlandite remains, thereby keeping the pore fluid pH below 11. researchgate.net

In MgO-based systems, the hydration mechanism revolves around the dissolution of MgO to release Mg²⁺ ions, which then react with the silica source to precipitate M-S-H gel. researchgate.net The reaction is generally slower than C-S-H formation, partly due to the limited solubility of MgO, which can delay early strength development. researchgate.netresearchgate.net The main hydration product is the amorphous M-S-H phase, which imparts mechanical strength to the matrix. researchgate.netresearchgate.net Unlike OPC hydration, which produces a large amount of highly alkaline Ca(OH)₂, the hydration of MgO-silica blends does not yield a high-pH crystalline byproduct, leading to the inherently low-pH character of the hardened cement. researchgate.netresearchgate.net

Engineered Materials for Waste Immobilization

Stabilization and Solidification of Hazardous and Nuclear Wastes

Stabilization and Solidification (S/S) is a widely recognized treatment technology for managing hazardous and radioactive wastes. sci-hub.se The process aims to reduce the mobility of contaminants by physically binding them within a solid, monolithic matrix. sci-hub.sescispace.com While traditional S/S has relied heavily on Ordinary Portland Cement (OPC), alternative binders based on calcium and magnesium silicates, such as alkali-activated cements and M-S-H cements, are increasingly being investigated and used due to their superior performance in certain applications. nih.govmdpi.com

Alkali-activated cements, which can be formed from materials like blast furnace slag or fly ash, produce a main hydration product of calcium silicate hydrate (C-S-H) with a low Ca/Si ratio. nih.gov This matrix exhibits high strength and excellent resistance to chemical corrosion, making it a better matrix for immobilizing hazardous and radioactive wastes compared to OPC. nih.gov A key advantage is the lower leachability of contaminants from these stabilized waste forms. nih.gov

Magnesium silicate hydrate (M-S-H) cements are particularly promising for the immobilization of specific types of nuclear waste. researchgate.netmdpi.com Their low-pH nature makes them compatible with wastes containing reactive metals like aluminum, and they are suitable for encapsulating low- and intermediate-level radioactive wastes. nih.govresearchgate.net M-S-H cements have demonstrated excellent performance in solidifying radionuclides such as cesium (Cs), with leaching rates significantly lower than national requirements and superior to those achieved with OPC. nih.govresearchgate.net The lower porosity of the M-S-H matrix contributes to this enhanced containment. nih.gov These alternative cements are central to developing durable wasteforms that ensure the long-term safety of waste disposal systems. nih.gov

Binder TypePrimary Hydration ProductKey Advantages for Waste ImmobilizationTypical Applications
Ordinary Portland Cement (OPC)C-S-H (high Ca/Si), Portlandite scispace.comWell-established technology, cost-effective. nih.govGeneral hazardous and low-level radioactive waste. nih.gov
Alkali-Activated CementsC-S-H (low Ca/Si), Aluminosilicate gel nih.govHigher strength, better chemical resistance, lower contaminant leachability. nih.govHazardous industrial sludges, incinerator ashes. proquest.com
Magnesium Silicate Hydrate (M-S-H) CementM-S-H gel researchgate.netLow pH (9-10), low porosity, excellent retention of specific radionuclides (e.g., Cs), compatible with metallic wastes. nih.govresearchgate.netresearchgate.netLow- and intermediate-level nuclear waste, aluminum-containing wastes. researchgate.netmdpi.com
Encapsulation Mechanisms within Silicate Matrices for Contaminant Retention

The effectiveness of silicate-based matrices in waste immobilization stems from their ability to retain contaminants through several mechanisms, primarily physical encapsulation and chemical bonding. sci-hub.seresearchgate.net

Physical Encapsulation: This is the primary mechanism where waste particles and contaminants are physically trapped within the dense, low-porosity microstructure of the hardened cementitious matrix. sci-hub.seresearchgate.net As the C-S-H or M-S-H gel forms and grows, it fills the void spaces, creating a tortuous path that significantly hinders the transport of water and the subsequent leaching of contaminants. nih.gov The contaminant is effectively insulated from the surrounding environment. researchgate.net This microencapsulation transforms the hazardous components into an inert form with significantly reduced mobility. researchgate.net

Chemical Retention: Beyond physical containment, the silicate matrix actively immobilizes contaminants through chemical interactions.

Adsorption: The hydration products, particularly C-S-H and M-S-H gels, have large specific surface areas and surface charges that allow them to adsorb metal ions and other charged species. nih.govnih.gov

Incorporation into the Structure: Some contaminant ions can be directly incorporated into the structure of the C-S-H or M-S-H gel, substituting for calcium or magnesium ions. fx361.com This process effectively locks the contaminant within the binder's molecular framework.

Precipitation: The alkaline environment of the cement pore solution can cause many heavy metals to precipitate as insoluble hydroxides or carbonates, further reducing their mobility. scispace.com In low-pH M-S-H systems, while the pH is lower, it is still sufficient to immobilize many hazardous metal ions. researchgate.net

Studies on the retention of radionuclides like Curium(III) in C-S-H have shown that even when the primary C-S-H structure is altered (e.g., by carbonation), the contaminant is not mobilized but remains incorporated within the original structure or is re-immobilized into secondary carbonate phases like calcite and aragonite. nih.gov Similarly, the immobilization of cesium in M-S-H cement is attributed to a combination of physical encapsulation and chemisorption by the hydration products. nih.gov These combined physical and chemical mechanisms ensure the robust and long-term retention of a wide range of contaminants. nih.govresearchgate.net

Environmental Remediation and Carbon Capture Utilization (CCU)

Direct Air Capture (DAC) Technologies Utilizing Calcium Magnesium Silicates

Calcium and magnesium silicate minerals are emerging as a key resource for Direct Air Capture (DAC) technologies, which aim to remove carbon dioxide (CO₂) directly from the atmosphere. stanford.edunhsjs.com This approach mimics and accelerates the natural geological process of mineral weathering, where CO₂ reacts with silicate rocks to form stable carbonate minerals. service.gov.uk

One innovative DAC process involves reacting calcium oxide with magnesium silicate minerals at high temperatures. stanford.eduspacedaily.com This reaction yields calcium silicate and magnesium oxide, both of which are highly reactive with atmospheric CO₂. spacedaily.com When these materials are spread over land and exposed to air and moisture, they capture CO₂ and convert it into stable and environmentally benign carbonate minerals or dissolved bicarbonate ions that are eventually stored in the ocean. stanford.eduspacedaily.com This method is reported to require less than half the energy of other leading DAC technologies. stanford.eduspacedaily.com

Another approach, the CO2LOC process, uses a digestant to break down abundant magnesium silicate rocks (such as serpentine or olivine) or mining tailings to produce magnesium hydroxide. service.gov.uk This magnesium hydroxide is then used to capture CO₂ from the air, sequestering it as stable magnesium carbonate. service.gov.uk This process not only captures CO₂ but also produces valuable by-products like silica. service.gov.uk

The utilization of these materials offers several advantages:

Permanence: The captured CO₂ is stored as solid carbonate minerals, providing a safe and permanent sequestration solution. stanford.edu

Abundance: Magnesium and calcium silicate minerals are abundant globally, offering a vast feedstock for large-scale CO₂ removal. stanford.edueurekalert.org

Co-benefits: When applied to agricultural soils, these materials can improve soil pH (a process known as liming) and release silicon, which can enhance crop yields and resilience. spacedaily.com

Research indicates that substituting traditional Portland cement with magnesium silicate that has been mineralized using CO₂ from DAC systems could reduce the net CO₂ emissions of cement production by over 16%. nhsjs.com These technologies represent a promising pathway for large-scale, permanent carbon dioxide removal to combat climate change. stanford.edunhsjs.com

Permanent Storage of Carbon Dioxide as Stable Carbonate Minerals

The permanent storage of carbon dioxide (CO2) through mineral carbonation is a promising strategy to mitigate greenhouse gas emissions. This process mimics natural weathering by reacting CO2 with minerals rich in calcium and magnesium, such as silicates, to form solid, stable carbonate minerals. upenn.eduwikipedia.orgresearchgate.net This method offers a secure and long-term sequestration solution, as the CO2 is chemically locked within the carbonate structure, effectively preventing its re-release into the atmosphere. upenn.eduresearchgate.net

The fundamental chemical reaction involves the dissolution of silicate minerals, which releases calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These ions then react with CO2 that has been dissolved in water to form carbonic acid (H₂CO₃) and subsequently bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. The final step is the precipitation of calcium and magnesium carbonates, such as calcite (CaCO₃) and magnesite (MgCO₃). wikipedia.org

Mineral carbonation can be implemented through two primary approaches: in-situ and ex-situ.

In-situ carbonation involves injecting CO2 directly into underground geological formations that are rich in reactive silicate minerals. upenn.edursc.org Basaltic and magnesium-rich mantle rocks are ideal candidates for this process due to their high content of calcium and magnesium. researchgate.net The injected CO2 reacts with the host rock over time, leading to the formation of carbonate minerals within the geological structure. researchgate.net

Ex-situ carbonation is an above-ground process where silicate minerals are mined, crushed, and then reacted with CO2 in a controlled reactor environment. upenn.edursc.org This approach allows for the optimization of reaction conditions, such as temperature and pressure, to accelerate the carbonation process. wikipedia.org

The resulting carbonate minerals are thermodynamically stable over geological timescales, ensuring the permanent storage of CO2. upenn.eduresearchgate.net Research has demonstrated that under specific conditions, the conversion of minerals to carbonates can be significantly accelerated compared to natural weathering processes, which can take hundreds to thousands of years. eurekalert.org

Table 1: Comparison of In-situ and Ex-situ Mineral Carbonation
FeatureIn-situ CarbonationEx-situ Carbonation
LocationUnderground geological formationsAbove-ground industrial facilities
ProcessCO2 is injected into reactive rock formations.Mined minerals are reacted with CO2 in a reactor.
AdvantagesLarge potential storage capacity; reduced need for mining and transportation of minerals.Faster reaction rates; better control over the process.
DisadvantagesSlower reaction rates; potential for pore space clogging; requires suitable geological formations.Requires mining, transportation, and grinding of minerals, which can be energy-intensive and costly.

Optimization of Mineral Feedstocks for CO2 Sequestration Processes

The efficiency of CO2 sequestration through mineral carbonation is highly dependent on the selection and optimization of the mineral feedstock. The ideal feedstock should be abundant, easily accessible, and have a high reactivity with CO2. Calcium and magnesium silicates are the most promising candidates for this purpose. acs.org

Several factors influence the reactivity of mineral feedstocks:

Mineralogy : The specific type of silicate mineral plays a crucial role. For instance, olivine (B12688019) ((Mg,Fe)₂SiO₄) and serpentine (Mg₃Si₂O₅(OH)₄) are considered prime candidates due to their high magnesium content and widespread availability. core.ac.uk However, their reaction kinetics can differ, with olivine generally exhibiting higher reactivity than serpentine under certain conditions. core.ac.uk

Particle Size : Reducing the particle size of the mineral feedstock increases the surface area available for reaction with CO2, thereby enhancing the carbonation rate. advanceseng.com

Temperature and Pressure : The reaction kinetics of mineral carbonation are significantly influenced by temperature and pressure. Research on olivine carbonation has shown that the process is optimized at temperatures between 185-200°C. acs.orgpnnl.govresearchgate.net

Chemical Additives : The addition of certain chemicals can enhance the dissolution of minerals and accelerate the carbonation process. For example, the use of acids can improve the leaching of magnesium from the silicate matrix. aalto.fi

Table 2: Key Parameters for Optimizing Mineral Feedstocks for CO2 Sequestration
ParameterEffect on Carbonation RateOptimization Strategy
Mineral TypeDifferent minerals have varying reactivity.Select minerals with high calcium and magnesium content and favorable reaction kinetics (e.g., olivine).
Particle SizeSmaller particles have a larger surface area, leading to faster reactions.Grind minerals to a fine powder.
TemperatureReaction rates are temperature-dependent, with an optimal range for efficiency.Operate at the optimal temperature for the specific mineral (e.g., 185-200°C for olivine). acs.orgpnnl.govresearchgate.net
CO2 PressureHigher CO2 pressure generally increases the dissolution of CO2 in the aqueous phase.Maintain a high partial pressure of CO2.
pHThe pH of the solution affects both mineral dissolution and carbonate precipitation.Control the pH to optimize both steps of the reaction.

Fundamental Material Science for Bioceramics (Focus on Material Properties and Fabrication)

Fabrication of Porous Scaffolds (e.g., Diopside (B82245)/Akermanite Ceramics) for Tissue Engineering Applications

Porous scaffolds made from calcium magnesium silicate ceramics, such as diopside (CaMgSi₂O₆) and akermanite (Ca₂MgSi₂O₇), are highly promising for bone tissue engineering applications. researchgate.netmdpi.com These scaffolds provide a three-dimensional template for cell attachment, proliferation, and differentiation, ultimately leading to the regeneration of new bone tissue. shirazu.ac.ir

Several fabrication techniques are employed to create porous scaffolds with controlled porosity and interconnectivity, which are crucial for nutrient and waste transport, as well as for cell infiltration and vascularization. shirazu.ac.ir Common methods include:

Polymer Sponge Method : This technique involves impregnating a polymer sponge with a ceramic slurry, followed by drying and sintering to burn out the sponge, leaving behind a porous ceramic structure. nih.govscientific.net

Space Holder Method : In this method, a porogenic agent, such as sucrose, is mixed with the ceramic powder and pressed into a desired shape. mdpi.comnih.govnih.gov The porogen is then removed, typically through thermal decomposition or dissolution, to create pores within the ceramic matrix. mdpi.comnih.govnih.gov

3D Printing (Additive Manufacturing) : Techniques like extrusion-based 3D printing allow for the precise fabrication of scaffolds with complex and interconnected pore architectures. sciengine.com This method offers excellent control over the scaffold's geometry and porosity.

The resulting scaffolds exhibit high porosity, often ranging from 63.5% to 90.3%, with interconnected pores that are essential for tissue ingrowth. nih.gov The pore size is also a critical parameter, with studies showing that pore sizes in the range of 200–800 µm are suitable for bone tissue engineering. researchgate.net

Material Design for Mechanical Property Enhancement through Compositional Modification

The mechanical properties of calcium magnesium silicate bioceramics are of paramount importance for their application in bone tissue engineering, as they must be able to withstand physiological loads. shirazu.ac.ir Compositional modification is a key strategy for enhancing these properties.

The addition of magnesium to calcium silicate systems has been shown to improve their mechanical properties. mdpi.com Furthermore, the ratio of calcium to magnesium can be adjusted to tailor the mechanical strength of the material. mdpi.com For instance, studies on diopside glass-ceramics have indicated that a higher Mg/Ca ratio can lead to increased strength and ductility. mdpi.com

The incorporation of other elements can also be used to enhance mechanical performance. For example, the co-substitution of strontium and copper in diopside has been shown to improve its compressive strength, hardness, and fracture toughness. arxiv.org

The mechanical properties of porous scaffolds are also influenced by their microstructure, including porosity and pore size. Generally, there is a trade-off between porosity and mechanical strength, with higher porosity leading to lower strength. researchgate.net However, by optimizing the fabrication process and the scaffold's architecture, it is possible to achieve a balance between these two properties.

Table 3: Mechanical Properties of Selected Calcium Magnesium Silicate Bioceramics
MaterialCompressive Strength (MPa)Porosity (%)Reference
Porous Akermanite Scaffold0.53 - 1.1363.5 - 90.3 nih.gov
Porous Diopside Scaffold0.98 - 1.3382 - 85 researchgate.net
Porous Diopside/Akermanite Ceramicup to 11.432.5 - 34.6 mdpi.comnih.gov
Diopside (dense)--Bending Strength: 300 MPa, Fracture Toughness: 3.5 MPa m¹/² nih.gov

Surface Chemistry and Apatite-Forming Ability as a Material Characteristic

The bioactivity of a bioceramic material is largely determined by its surface chemistry and its ability to form a layer of hydroxyapatite (B223615) (HAp) on its surface when exposed to physiological fluids. tandfonline.com This apatite layer is chemically and structurally similar to the mineral component of bone, and it facilitates a strong bond between the implant and the surrounding bone tissue.

Calcium magnesium silicate ceramics, including diopside and akermanite, have demonstrated excellent apatite-forming ability in simulated body fluid (SBF), which is a solution with ion concentrations similar to human blood plasma. nih.goviranarze.irnih.gov The mechanism of apatite formation on the surface of these materials involves a series of chemical reactions:

Ion Exchange : Calcium and magnesium ions from the ceramic are exchanged with H⁺ ions from the SBF. tandfonline.com

Hydrolysis : This ion exchange leads to an increase in the local pH and the formation of silanol (Si-OH) groups on the material's surface.

Nucleation and Growth : The negatively charged silanol groups attract calcium and phosphate ions from the SBF, leading to the nucleation and growth of an amorphous calcium phosphate layer.

Crystallization : This amorphous layer eventually crystallizes into hydroxyapatite. tandfonline.com

The rate of apatite formation can be influenced by the composition of the ceramic. For example, studies have shown that the degradation and apatite-forming ability of ceramics in the CaO-SiO₂-MgO system are affected by the magnesium content. nih.govresearchgate.net

The surface characteristics of the bioceramic, such as porosity and morphology, also play a role in its bioactivity. tandfonline.com A porous surface can enhance the kinetics of biomineralization by providing a larger surface area for ion exchange and apatite nucleation. tandfonline.com

Q & A

Q. What analytical techniques are recommended for quantifying calcium and magnesium in silicate-rich geological samples?

Atomic absorption spectroscopy (AAS) is a robust method for determining Ca and Mg in silicate matrices. Key steps include:

  • Sample preparation : Dissolve silicate rocks using hydrofluoric acid (HF) to break Si-O bonds, followed by HCl evaporation to remove residual fluorides .
  • Acid selection : Use HClO₄ for optimal sensitivity, as sulfuric acid reduces AAS signal intensity by 15–20% compared to perchloric acid .
  • Interference mitigation : Add strontium (Sr) or NH₄Cl to suppress nitrate-induced interference in Ca/Mg quantification .
  • Calibration : Maintain Ca and Mg concentrations within 1–25 ppm and 0.1–3.0 ppm, respectively, using JIS/ISO-certified standards .

Table 1 : Comparison of analytical sensitivity for Ca and Mg across acids (adapted from ).

AcidCa Sensitivity (%)Mg Sensitivity (%)
HClO₄100100
HCl9597
HNO₃85*88*
H₂SO₄8082
*Interference corrected with Sr/NH₄Cl.

Q. How should researchers design experiments to assess the impact of calcium/magnesium silicate amendments on soil health?

  • Experimental setup : Use a randomized block design with ≥16 replications to account for soil heterogeneity. Apply treatments (e.g., dolomitic lime vs. calcium/magnesium silicate) at rates calculated to achieve 70% base saturation .
  • Key variables : Measure exchangeable bases (Ca²⁺, Mg²⁺), total acidity (H⁺ + Al³⁺), and organic matter via colorimetry .
  • Field considerations : Apply amendments (e.g., 4.1 Mg ha⁻¹ silicate) without incorporation to study surface effects on crop residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in calcium requirement studies, such as discrepancies between maximal retention models and observational data?

  • Statistical rigor : Apply mixed-effects models to account for inter-individual variability in calcium absorption. Use Bayesian methods with informed priors to reconcile conflicting retention thresholds .
  • Meta-analysis : Aggregate data from balance studies (e.g., urinary excretion vs. dietary intake) with sensitivity analysis to identify outliers .

Q. What methodologies improve the reproducibility of studies involving calcium-magnesium-silicate interactions in biological systems?

  • Transparency protocols : Report sample sizes, statistical tests (e.g., ANOVA with Tukey post-hoc), and effect sizes (Cohen’s d) per Nature Research guidelines .
  • Data sharing : Provide raw AAS spectra, soil treatment metadata, and code for statistical models in public repositories .

Q. How can magnesium’s bioavailability in silicate matrices be enhanced for pharmacological applications?

  • Chelation strategies : Use phosphorylated casein to create Mg chelates, improving solubility and intestinal absorption. Validate via in vitro Caco-2 cell models and ICP-MS quantification .
  • Comparative trials : Test silicate-derived Mg against MgO/Citrate in randomized crossover studies, measuring serum Mg²⁺ levels at 0, 2, and 6 hours post-administration .

Methodological Challenges & Solutions

Q. How should researchers address spectral interference when analyzing calcium and magnesium in nitrate-rich samples?

  • Additive approach : Introduce 1000 ppm SrCl₂ to the sample matrix, which preferentially binds nitrate ions, reducing Ca/Mg signal suppression by 90% .
  • Validation : Cross-check results with EDTA titration or ICP-OES to confirm AAS accuracy .

Q. What interdisciplinary approaches link calcium-silicate chemistry to biomedical applications (e.g., bone cement)?

  • Bridging term analysis : Use literature mining tools to connect "calcium silicate" with "osteoconductivity" or "angiogenesis," then validate hypotheses via in vivo rat calvarial defect models .
  • Composition optimization : Adjust Ca/Si ratios in experimental cements (e.g., from 1.5:1 to 2:1) and test compressive strength using ASTM C39/C39M standards .

Data Contradiction Analysis

Q. Why do studies report divergent outcomes on silicate’s role in soil pH modulation?

  • Geochemical context : Silicate’s alkalizing effect varies with soil texture (clay vs. sandy) and organic matter content. Perform stratified analysis by soil type .
  • Temporal factors : Long-term studies (>3 years) show sustained pH elevation, whereas short-term trials (<6 months) may underestimate silicate’s buffering capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.